molecular formula C11H12Cl2N2O B2855473 4-(Pyridin-2-yloxy)aniline dihydrochloride CAS No. 111162-53-9

4-(Pyridin-2-yloxy)aniline dihydrochloride

Cat. No.: B2855473
CAS No.: 111162-53-9
M. Wt: 259.13
InChI Key: DPJGQRAOKFXYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yloxy)aniline dihydrochloride (CAS 111162-53-9) is a chemical compound with the molecular formula C11H12Cl2N2O and a molecular weight of 259.13 g/mol . This dihydrochloride salt form of 4-(Pyridin-2-yloxy)aniline is designed to enhance solubility and stability for research applications. The pyridine nucleus is a privileged structure in medicinal chemistry, known for its significant therapeutic properties . Compounds featuring the pyridine ring are frequently investigated for their antimicrobial and antiviral activities, which are often intensified when the pyridine moiety is combined with other heterocycles or specific organic groups . In particular, research into pyridine compounds has been stimulated by the need for new antiviral agents . The presence of the aniline (amino) group can further increase the biological activity of such molecules, making them valuable scaffolds in drug discovery . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmacological screening. Handle with appropriate care, as this compound should be stored according to recommended safety guidelines. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-yloxyaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.2ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;/h1-8H,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJGQRAOKFXYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Pyridin-2-yloxy)aniline dihydrochloride CAS number 111162-53-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-(Pyridin-2-yloxy)aniline Dihydrochloride (CAS 111162-53-9)[1][2][3]

A Critical Scaffold for Diaryl Ether Kinase Inhibitors[1][2][3]

Executive Summary

4-(Pyridin-2-yloxy)aniline dihydrochloride (CAS 111162-53-9 ) is a specialized diaryl ether building block used extensively in the synthesis of small molecule kinase inhibitors.[1][2][3] Structurally, it consists of an aniline moiety linked via an ether bridge to the C2 position of a pyridine ring.[2][3][4]

This compound serves as a crucial regioisomeric scaffold in the development of Type II kinase inhibitors .[3][4] While it shares the diaryl ether pharmacophore found in blockbuster drugs like Sorafenib and Regorafenib , it is distinct in its connectivity (2-yloxy vs. the 4-yloxy found in Sorafenib).[1][2][3][4][5] This structural variation allows researchers to probe the ATP-binding pocket's hinge region and the DFG-out allosteric pocket with different geometric vectors, making it an essential tool for Structure-Activity Relationship (SAR) profiling.[1][2][3][5]

This guide provides a comprehensive technical analysis of the compound's properties, synthetic utility, and application in drug design, grounded in validated experimental protocols.[2][3][4][5]

Chemical Identity & Physical Profile[3][4][6][7]

The dihydrochloride salt form offers enhanced stability and water solubility compared to the free base (CAS 76471-08-4), facilitating easier handling in aqueous workups and biological assays.[1][2][3][4]

PropertyData
Chemical Name 4-(Pyridin-2-yloxy)aniline dihydrochloride
CAS Number 111162-53-9
Molecular Formula C₁₁H₁₀N₂O[1][2][3][6][7] · 2HCl
Molecular Weight 259.13 g/mol (Salt); 186.21 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene)
Melting Point >200°C (Decomposes)
pKa (Calculated) ~4.5 (Aniline nitrogen), ~3.5 (Pyridine nitrogen)
Structural Visualization

The following diagram illustrates the core connectivity and the distinct hydrochloride counter-ions stabilizing the basic nitrogen centers.[4][5]

Figure 1: Structural components of 4-(Pyridin-2-yloxy)aniline dihydrochloride.[2][3][4]

Synthetic Utility & Mechanism[2][4]

The synthesis of 4-(Pyridin-2-yloxy)aniline relies on Nucleophilic Aromatic Substitution (S_NAr) .[1][2][3][4] The 2-position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by phenoxide nucleophiles.[1][2][3]

Mechanistic Insight

Unlike the 4-chloropyridine used in Sorafenib synthesis (which requires higher temperatures or stronger bases due to slightly lower electrophilicity at C4 compared to C2), 2-chloropyridine reacts readily with 4-aminophenol (or 4-nitrophenol followed by reduction).[1][2][3]

Key Reaction Pathway:

  • Deprotonation: Base removes the phenolic proton.[4][5]

  • Meisenheimer Complex: The phenoxide attacks the C2 of the pyridine.[4][5]

  • Aromatization: Chloride is expelled, reforming the aromatic pyridine ring.[3][4][5]

Synthesis Phenol 4-Aminophenol (Nucleophile) Complex Meisenheimer Intermediate Phenol->Complex S_NAr (DMSO, 90°C) Pyridine 2-Chloropyridine (Electrophile) Pyridine->Complex S_NAr (DMSO, 90°C) Base Base (K2CO3 or t-BuOK) Base->Complex S_NAr (DMSO, 90°C) Product 4-(Pyridin-2-yloxy)aniline (Free Base) Complex->Product -KCl SaltForm Dihydrochloride Salt (CAS 111162-53-9) Product->SaltForm + HCl/MeOH

Figure 2: Synthetic pathway via S_NAr mechanism.[1][2][3][4]

Application in Drug Discovery: The "Urea" Connection[1]

This molecule is a primary scaffold for synthesizing diaryl urea kinase inhibitors .[3][4][5] The aniline amine (-NH2) is chemically versatile and is typically reacted with isocyanates or phenyl carbamates to form a urea linkage.[2][3][4][5]

Comparison to Sorafenib[1][8]
  • Sorafenib Core: 4-(pyridin-4 -yloxy)aniline.[1][2][3]

  • This Compound: 4-(pyridin-2 -yloxy)aniline.[1][2][3][6][7]

Why use the 2-yloxy isomer? Changing the ether attachment from C4 to C2 alters the angle of the "tail" of the inhibitor within the kinase pocket.[1][4] This is used to:

  • Optimize Binding: Adjust the fit in the hydrophobic pocket (allosteric site).[4][5]

  • Escape Resistance: Target mutants that may sterically clash with the C4-isomer.[1][4]

  • Intellectual Property: Generate novel chemical matter distinct from patented C4-scaffolds.

DrugDesign Aniline 4-(Pyridin-2-yloxy)aniline (Starting Scaffold) Urea Diaryl Urea Inhibitor (Type II Kinase Binder) Aniline->Urea Coupling (DCM/THF) Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->Urea Target Kinase Target (VEGFR, PDGFR, RAF) Urea->Target H-Bonding (Glu/Asp)

Figure 3: Workflow for converting the scaffold into a bioactive kinase inhibitor.[1][2][3]

Experimental Protocols
Protocol A: Desalting (Preparation of Free Base)

Since the CAS 111162-53-9 is the dihydrochloride, it must often be converted to the free base before nucleophilic coupling.[1][2][3]

  • Dissolution: Suspend 1.0 g of 4-(Pyridin-2-yloxy)aniline dihydrochloride in 20 mL of water.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ or 1N NaOH until pH reaches ~9-10. The solution will become cloudy as the free base precipitates.[4]

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Yield: Expect ~0.7 g of off-white solid (Free Base).

Protocol B: General Urea Coupling (Kinase Inhibitor Synthesis)

This protocol describes coupling the free base with an isocyanate, the standard method for generating Sorafenib-like libraries.[2][3][4][5]

  • Setup: In a flame-dried flask under Argon, dissolve 1.0 eq of 4-(Pyridin-2-yloxy)aniline (Free Base) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Addition: Cool to 0°C. Add 1.1 eq of the desired Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1).[2][4] The urea product is usually much less polar than the starting aniline.[4]

  • Workup:

    • If the product precipitates: Filter and wash with cold DCM.[4]

    • If soluble: Concentrate and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).[1][2][4][5]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for two singlet peaks around 9.0–9.5 ppm corresponding to the urea protons.[4]

Handling, Safety, and Stability
  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4][9]

    • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5][9]

    • STOT-SE: May cause respiratory irritation.[1][2][3][9]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The dihydrochloride is prone to absorbing moisture, which can affect stoichiometry in precise coupling reactions.[2][3][4]

  • Incompatibility: Strong oxidizing agents.[3][4][5] Avoid mixing with strong bases unless intended for neutralization.[4][5]

References
  • PubChem Compound Summary. (2025). 4-(Pyridin-2-yloxy)aniline dihydrochloride (CAS 111162-53-9).[1][2][3][10][6][7] National Center for Biotechnology Information.[4] Link[2][3][4]

  • Bankston, D., et al. (2002).[2][3][4] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777-781.[2][3][4] (Describes the general chemistry of diaryl ether ureas). Link[2][3][4]

  • Wilhelm, S. M., et al. (2004).[2][3][4] "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity."[1][2][3] Cancer Research, 64, 7099-7109.[2][3][4] Link

  • BLD Pharm. (2025).[4] Safety Data Sheet: 4-(Pyridin-2-yloxy)aniline dihydrochloride.[1][2][10][7]Link[2][3][4]

  • Dumas, J., et al. (2004).[2][3][4] "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562.[2][3][4] (Demonstrates S_NAr synthesis of pyridyloxy-anilines). Link

Sources

Molecular weight of 4-(Pyridin-2-yloxy)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive physicochemical and analytical profile of 4-(Pyridin-2-yloxy)aniline dihydrochloride , a critical diaryl ether scaffold used in the synthesis of multi-kinase inhibitors (e.g., Sorafenib, Regorafenib).[1]

While the theoretical molecular weight is fixed, the functional molecular weight in a laboratory setting fluctuates due to the hygroscopic nature of the dihydrochloride salt. This guide moves beyond simple stoichiometry to address the practical handling, validation, and synthetic utility of this compound, ensuring reproducibility in drug development workflows.

Physicochemical Profile & Molecular Weight

The precise molecular weight is the foundation of all stoichiometric calculations in synthesis. For this compound, the distinction between the free base and the salt form is the most common source of yield calculation errors.

Identity & Nomenclature
  • IUPAC Name: 4-(Pyridin-2-yloxy)aniline dihydrochloride[2]

  • Common Identifier: 4-(2-Pyridyloxy)aniline 2HCl

  • Core Scaffold: Diaryl ether (Phenoxy-pyridine)[1]

  • CAS (Free Base): 13118-04-2 (Note: Salt forms often lack unique CAS numbers in public databases; referencing the parent CAS with "dihydrochloride" is standard industry practice).[1]

Stoichiometric Calculation

The molecular weight is derived from the sum of the free base and two equivalents of hydrogen chloride.

ComponentMolecular FormulaContribution ( g/mol )
Free Base

186.21
Counterion


Target Salt

259.13

Critical Note: The presence of two basic nitrogen centers (the aniline amine and the pyridine nitrogen) allows for the formation of the dihydrochloride.[1] However, the pyridine nitrogen (


) is significantly less basic than the aniline (

), making the second HCl equivalent labile. Always verify salt stoichiometry before use.

Structural Integrity & Visualization

To understand the reactivity and salt formation, one must visualize the protonation sites. The ether linkage is stable, but the nitrogen centers dictate the salt form.

G Aniline Aniline Nitrogen (Primary Amine) High Basicity Salt Dihydrochloride Form (2HCl Lattice) Aniline->Salt Protonation (HCl) Pyridine Pyridine Nitrogen (Heterocycle) Moderate Basicity Pyridine->Salt Protonation (HCl) Ether Ether Linkage (C-O-C) Chemically Inert Structure 4-(Pyridin-2-yloxy)aniline Core Scaffold Structure->Aniline Site 1 Structure->Pyridine Site 2 Structure->Ether Linker

Figure 1: Structural connectivity and protonation sites driving the dihydrochloride salt formation.[1]

Analytical Validation Protocols

In a research environment, assuming the label is correct is a liability. The following workflow ensures the material is actually the dihydrochloride and not the monohydrochloride or wet free base.

Chloride Content Determination (Argentometric Titration)

This is the "Gold Standard" for validating the 2HCl stoichiometry.[1]

  • Objective: Quantify counterion (

    
    ) to confirm MW = 259.13.
    
  • Theory:

    
     (precipitate).
    
  • Expected Cl%:

    
    .
    

Protocol:

  • Preparation: Dissolve 50 mg of sample in 50 mL deionized water. Add 1 mL

    
     (to prevent carbonate interference).
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Detection: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE).[1]

  • Calculation:

    
    
    If result is ~13-14%, you have the Monohydrochloride.[1] If ~27%, you have the Dihydrochloride.
    
Analytical Logic Flow

QC_Flow Start Received Material Labeled: 4-(Pyridin-2-yloxy)aniline 2HCl Visual Visual Inspection (Hygroscopic?) Start->Visual Titration Chloride Titration (AgNO3) Visual->Titration Decision1 Cl Content ~27%? Titration->Decision1 Pass PASS: Use MW 259.13 Decision1->Pass Yes Fail1 Result ~14% Decision1->Fail1 No Fail2 Result < 1% Decision1->Fail2 No Action1 Identify as Mono-HCl Adjust MW to ~222.6 Fail1->Action1 Action2 Identify as Free Base Adjust MW to 186.21 Fail2->Action2

Figure 2: Quality Control decision tree for validating salt stoichiometry prior to synthesis.

Synthetic Utility: The Sorafenib Connection

The primary value of 4-(Pyridin-2-yloxy)aniline lies in its role as the nucleophilic "right-hand side" of diaryl urea kinase inhibitors.[1]

Mechanism of Action in Synthesis

To synthesize urea-based inhibitors (like Sorafenib), this aniline reacts with an isocyanate or a carbamate.[1]

  • Challenge: The dihydrochloride salt is non-nucleophilic.

  • Solution: An in situ free-basing step is required using a tertiary amine (e.g., Triethylamine or DIPEA) to liberate the reactive aniline

    
    .[1]
    

Reaction Scheme (General):


[1]
  • R-NCO: 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[3]

  • Ar: 4-(Pyridin-2-yloxy)phenyl group.

Handling & Stability Guidelines

  • Hygroscopicity: The dihydrochloride salt is significantly more hygroscopic than the free base.[1]

    • Impact: Weighing errors. A "wet" salt will lead to under-loading of the reagent in synthesis.

    • Mitigation: Dry the salt in a vacuum oven at 40°C over

      
       for 4 hours before use in critical GMP steps.
      
  • Acidity: Aqueous solutions will be acidic (pH < 3).[1] Ensure compatibility with acid-sensitive protecting groups if used in complex sequences.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ether linkage is prone to slow oxidation over months if exposed to light and air.[1]

References

  • PubChem. 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride Compound Summary. (Note: Used for property comparison; distinct from oxy-analog). Link

  • Bankston, D., et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[1] Organic Process Research & Development, 2002. (Describes the urea coupling chemistry). Link

  • National Physical Laboratory. "Good Practice Guide for the Potentiometric Titration of Acids and Bases." (Protocol grounding for chloride determination). Link

  • ChemicalBook. 4-(Pyridin-2-yloxy)aniline CAS Data. (Verification of free base existence). Link

Sources

Structure of 4-(Pyridin-2-yloxy)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Applications of 4-(Pyridin-2-yloxy)aniline Dihydrochloride

Introduction

4-(Pyridin-2-yloxy)aniline and its dihydrochloride salt represent a class of heterocyclic compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The unique structural amalgamation of a pyridine ring, an ether linkage, and an aniline moiety provides a versatile scaffold for the design of targeted therapeutics. This guide offers a comprehensive technical overview of 4-(Pyridin-2-yloxy)aniline dihydrochloride, detailing its chemical structure, synthesis, spectroscopic characterization, and its burgeoning role as a kinase inhibitor.

Molecular Structure and Physicochemical Properties

The foundational structure of 4-(Pyridin-2-yloxy)aniline features a para-substituted aniline ring linked to a pyridine ring via an oxygen atom at the 2-position of the pyridine. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: the aniline amino group and the pyridine ring nitrogen. This protonation significantly influences the compound's solubility and handling properties, making it more amenable to pharmaceutical formulations.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂Cl₂N₂O(Calculated)
Molecular Weight 259.14 g/mol (Calculated)
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in water and polar organic solventsN/A
pKa (Predicted) The aniline amine and pyridine nitrogen will have distinct pKa values, influencing the protonation state at different pH levels.N/A

Synthesis of 4-(Pyridin-2-yloxy)aniline Dihydrochloride

The synthesis of 4-(Pyridin-2-yloxy)aniline typically proceeds via a nucleophilic aromatic substitution reaction, followed by salt formation. A common approach involves the coupling of a protected p-aminophenol with 2-chloropyridine.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Salt Formation A 4-Aminophenol C 4-(Pyridin-2-yloxy)aniline A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 2-Chloropyridine B->C D 4-(Pyridin-2-yloxy)aniline F 4-(Pyridin-2-yloxy)aniline dihydrochloride D->F E HCl (in ether or isopropanol) E->F Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP InactiveKinase Inactive Kinase-Inhibitor Complex Kinase->InactiveKinase Competitive Binding ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Signal Transduction Inhibitor 4-(Pyridin-2-yloxy)aniline derivative Inhibitor->InactiveKinase NoSignal Blocked Signal Transduction InactiveKinase->NoSignal

Solubility of 4-(Pyridin-2-yloxy)aniline Dihydrochloride in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Pyridin-2-yloxy)aniline dihydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. In the absence of extensive public literature on its specific solubility profile, this document synthesizes foundational principles of solubility, outlines detailed experimental methodologies for its determination, and offers a theoretically-grounded qualitative assessment of its expected behavior in a range of common organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to effectively work with this compound, from early-stage discovery through to process development and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's success. It governs not only the feasibility of its synthesis and purification but also its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.

4-(Pyridin-2-yloxy)aniline dihydrochloride, with its complex structure incorporating a pyridine ring, an ether linkage, and an aniline moiety, presents a unique solubility profile. As a dihydrochloride salt, its solubility is expected to be significantly influenced by the solvent's ability to solvate both the ionic salt and the organic scaffold. A thorough understanding of its solubility in various organic solvents is therefore indispensable for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification.

  • Formulation Science: Developing suitable delivery systems, whether for oral, parenteral, or topical administration.

  • Analytical Chemistry: Preparing solutions for characterization and quality control.

  • In Vitro and In Vivo Studies: Ensuring accurate dosing and interpretation of biological data.

This guide provides a multi-faceted approach to understanding the solubility of 4-(Pyridin-2-yloxy)aniline dihydrochloride, combining theoretical principles with practical experimental guidance.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of 4-(Pyridin-2-yloxy)aniline dihydrochloride is the primary determinant of its solubility characteristics.

Molecular Structure:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom is a hydrogen bond acceptor and can be protonated, contributing to solubility in protic solvents.

  • Aniline Moiety: An aminobenzene structure. The amino group is a hydrogen bond donor and acceptor and is protonated in the dihydrochloride salt form.

  • Ether Linkage: The C-O-C bond is polar and can act as a hydrogen bond acceptor.

  • Dihydrochloride Salt: The presence of two hydrochloride molecules significantly increases the ionic character of the compound. This dramatically enhances its solubility in polar solvents, particularly those capable of solvating chloride ions and the protonated amine and pyridine groups.

The interplay of these functional groups dictates the compound's affinity for different types of solvents. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.

Theoretical Framework for Solubility

While empirical determination is the gold standard, theoretical models can offer valuable predictive insights into solubility behavior.

  • General Solubility Equation (GSE): The aqueous solubility of a compound can be estimated from its octanol-water partition coefficient (logP) and melting point.[1] While this is for aqueous solubility, the principles can be extended to understand partitioning into organic solvents of varying polarity.

  • Thermodynamic Models: For more rigorous prediction, especially in binary or ternary solvent systems, thermodynamic models such as the Apelblat, Wilson, UNIQUAC, and NRTL models are widely used to correlate experimental solubility data.[2] These models can be invaluable in process development for optimizing crystallization conditions.

  • Computational Models: Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility ab initio and reduce the need for extensive experimental screening.[1]

For 4-(Pyridin-2-yloxy)aniline dihydrochloride, its salt form complicates predictions, as the dissociation and solvation of the ions are critical factors. The high lattice energy of the crystalline salt must be overcome by the favorable interactions with the solvent molecules.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of 4-(Pyridin-2-yloxy)aniline dihydrochloride in common organic solvents is presented below. It is crucial to note that this is a theoretical assessment and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups of these solvents are excellent hydrogen bond donors and acceptors, effectively solvating the protonated amines, the pyridine nitrogen, the ether oxygen, and the chloride ions.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have large dipole moments and can solvate the cationic organic structure. Their ability to solvate the chloride ions is less effective than protic solvents, which may limit solubility compared to alcohols.
Nonpolar Toluene, HexaneLow to InsolubleThese solvents lack the polarity and hydrogen bonding capability to overcome the high lattice energy of the dihydrochloride salt. The energetic penalty of solvating the ionic species is too great.
Chlorinated Dichloromethane (DCM)Low to ModerateDCM has a moderate dipole moment and can offer some solubility, particularly if the free base form were present. However, for the dihydrochloride salt, solubility is expected to be limited.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical methods. The following section provides a detailed protocol for determining the solubility of 4-(Pyridin-2-yloxy)aniline dihydrochloride using the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis.

Workflow for Solubility Screening

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess solid 4-(Pyridin-2-yloxy)aniline dihydrochloride prep_solvent Add known volume of organic solvent to vial prep_solid->prep_solvent Combine agitate Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant using a syringe filter (e.g., 0.22 µm) centrifuge->filter aliquot Take a precise aliquot of the saturated solution filter->aliquot analysis_method Choose Method aliquot->analysis_method gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis_method->gravimetric spectroscopic Spectroscopic Analysis: Dilute and measure (e.g., UV-Vis) analysis_method->spectroscopic calculate Calculate solubility (e.g., in mg/mL or mol/L) gravimetric->calculate spectroscopic->calculate

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 4-(Pyridin-2-yloxy)aniline dihydrochloride

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Thermogravimetric Analyzer (TGA) for gravimetric analysis (optional, but recommended for high throughput)[3]

  • UV-Vis spectrophotometer for spectroscopic analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(Pyridin-2-yloxy)aniline dihydrochloride to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • To each vial, add a known volume (e.g., 2 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • For viscous solvents or fine particles, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

  • Analysis (choose one method):

    • Method A: Gravimetric Analysis

      • Accurately pipette a known volume of the filtered saturated solution into a pre-weighed vial.

      • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

      • Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solid.

      • A thermogravimetric analyzer can automate the drying and weighing process for increased accuracy and throughput.[3]

    • Method B: Spectroscopic Analysis (UV-Vis)

      • Prepare a stock solution of 4-(Pyridin-2-yloxy)aniline dihydrochloride of known concentration in the solvent of interest.

      • Generate a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax).

      • Accurately dilute a known volume of the filtered saturated solution to bring its concentration within the range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Calculation of Solubility:

    • Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

    • Spectroscopic: Solubility (mg/mL) = (Concentration from curve in mg/mL) * (Dilution factor)

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air.[5]

Always consult the SDS for the specific solvents being used and perform a thorough risk assessment before beginning any experimental work.

Conclusion

This technical guide provides a comprehensive roadmap for addressing the solubility of 4-(Pyridin-2-yloxy)aniline dihydrochloride. By understanding the influence of its physicochemical properties, leveraging theoretical principles, and applying rigorous experimental protocols, researchers can obtain the critical solubility data needed to advance their research and development efforts. The methodologies and principles outlined herein are designed to be broadly applicable, empowering scientists to make informed decisions in solvent selection, process optimization, and formulation design, thereby accelerating the path from discovery to application.

References

  • ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • Morrison, M., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

  • PubChem. 4-(pyridin-2-ylmethyl)aniline Dihydrochloride. [Link]

  • Tong, W-Q. T., & Zito, S. W. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • CPAChem. (2020). Safety data sheet. [Link]

Sources

Technical Guide: Safety, Handling, and Application of 4-(Pyridin-2-yloxy)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(Pyridin-2-yloxy)aniline dihydrochloride is a "privileged scaffold" in medicinal chemistry, specifically utilized as a biaryl ether building block for Type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors). Its structural duality—combining a hydrogen-bond-accepting pyridine ring with a reactive aniline moiety—makes it a critical yet hazardous intermediate.

This guide provides a validated framework for the safe handling, storage, and experimental application of this compound, synthesizing data from safety data sheets (SDS) of analogous aniline derivatives and established pharmaceutical process chemistry protocols.

Chemical Profile
PropertyDetail
Chemical Name 4-(Pyridin-2-yloxy)aniline dihydrochloride
Parent CAS (Free Base) 76471-08-4
Formula C₁₁H₁₀N₂O · 2HCl
Molecular Weight ~259.13 g/mol (Salt) / 186.21 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid (Hygroscopic)
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexanes)
Acidity (pKa) The dihydrochloride salt is acidic; aqueous solutions will have pH < 3.

Hazard Identification & Toxicology (E-E-A-T)

Expertise Note: Do not treat this merely as a "salt." The dihydrochloride form enhances water solubility, thereby increasing bioavailability and the speed of systemic absorption upon mucosal contact.

Core Hazards[1]
  • Acute Toxicity (Oral/Dermal/Inhalation): Like many aniline derivatives, this compound is classified as Toxic (Category 3/4) .

    • Mechanism: Aniline metabolites (N-hydroxylamines) oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), causing methemoglobinemia . This reduces the blood's oxygen-carrying capacity, leading to cyanosis (blue skin/lips) and hypoxia.

  • Skin Sensitization: High potential for allergic contact dermatitis. Repeated exposure may induce sensitization (Category 1).

  • Specific Target Organ Toxicity (STOT-RE): Chronic exposure targets the blood (hematopoietic system), liver, and kidneys.

  • Corrosivity/Irritation: As a dihydrochloride salt, the compound hydrolyzes in moisture to release hydrochloric acid, causing serious eye damage (Category 1) and skin irritation.

GHS Classification Summary[2][3]
  • Signal Word: DANGER

  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H318: Causes serious eye damage.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1]

Risk Management & Engineering Controls

Trustworthiness: The following hierarchy of controls is non-negotiable for handling >100 mg quantities.

Containment Strategy
  • Primary Control: All weighing and open-vessel manipulations must be performed inside a certified chemical fume hood or a powder containment enclosure .

  • Glove Box: Required for handling quantities >10g or if the solid is visibly fine/dusty, to prevent inhalation sensitization.

  • Static Control: Use anti-static weighing boats and ionizing bars, as dry hydrochloride salts are prone to static charge buildup and scattering.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (emergency only), use a full-face respirator with P100 (HEPA) and Organic Vapor cartridges.

  • Dermal: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (extended cuff, 8 mil) or Neoprene.

    • Rationale: Anilines can permeate thin nitrile; double gloving provides a breakthrough time buffer.

  • Ocular: Chemical splash goggles (ventless) or face shield. Standard safety glasses are insufficient due to the corrosive dust risk.

Handling & Experimental Protocol

Authoritative Grounding: This workflow minimizes hydrolysis risks and exposure.

Safe Weighing & Dissolution Workflow

This protocol assumes the preparation of a 100 mM stock solution in DMSO.

  • Preparation:

    • Pre-calculate the required volume of solvent.

    • Place a waste container for solid contaminated items (weigh paper, pipette tips) inside the hood before starting.

  • Weighing:

    • Tare a screw-cap amber glass vial (not plastic, to avoid leaching/adsorption).

    • Transfer solid using a disposable anti-static spatula.

    • Critical Step: Immediately recap the bulk container. The dihydrochloride is hygroscopic; moisture uptake will alter stoichiometry and degrade the salt.

  • Dissolution:

    • Add DMSO gently down the side of the vial to minimize dust disturbance.

    • Vortex with the cap tightly sealed.

    • Observation: The solution may warm slightly (exothermic solvation of HCl). Ensure it cools to RT before use.

  • Neutralization (If Free Base is Required):

    • If the experiment requires the nucleophilic free amine (e.g., for an amide coupling), treat the DMSO stock with 2.0-2.5 equivalents of a tertiary amine base (DIPEA or Triethylamine).

    • Visual Cue: A slight precipitate (Amine·HCl salts) may form depending on concentration; filter if necessary.

Waste Disposal
  • Quenching: Acidic residues should be neutralized with dilute sodium bicarbonate before disposal.

  • Segregation: Dispose of as "Toxic Organic Waste." Do not mix with strong oxidizers (e.g., nitric acid) as this may generate nitro-compounds or explosive reactions.

Visualizations

Safety & Handling Logic Flow

This diagram illustrates the decision-making process for handling aniline salts safely.

SafetyProtocol Start Start: Handling 4-(Pyridin-2-yloxy)aniline 2HCl Assess Assess Quantity & Form Start->Assess SmallScale < 100 mg (Solid) Assess->SmallScale LargeScale > 100 mg or Fine Dust Assess->LargeScale Hood Chemical Fume Hood (Sash < 18 inches) SmallScale->Hood GloveBox Glove Box / Isolator (HEPA Filtered) LargeScale->GloveBox PPE PPE: Double Nitrile Gloves, Goggles, Lab Coat Hood->PPE GloveBox->PPE Dissolution Dissolution (DMSO/Water) PPE->Dissolution Neutralization Neutralize HCl? (Add DIPEA/TEA) Dissolution->Neutralization UseAcidic Use as Acidic Salt (Solubility Enhanced) Neutralization->UseAcidic No UseFreeBase Use as Free Base (Nucleophilic) Neutralization->UseFreeBase Yes Waste Waste: Segregate as Toxic/Corrosive UseAcidic->Waste UseFreeBase->Waste

Caption: Hierarchy of controls and experimental decision tree for handling 4-(Pyridin-2-yloxy)aniline dihydrochloride.

Reactivity & Degradation Pathway

Understanding the chemical stability helps prevent experimental failure.

Reactivity Compound 4-(Pyridin-2-yloxy)aniline 2HCl (Stable Solid) Hydrolysis Hydrolysis of Salt (Release HCl gas/liquid) Compound->Hydrolysis + Moisture Oxidized N-Oxides / Azo dimers (Brown discoloration) Compound->Oxidized + O2 (Slow) FreeBase Free Base Precipitation (Oily/Solid) Compound->FreeBase + Base Moisture Moisture/Humidity Moisture->Hydrolysis Oxidation Air/Oxidation (Long term) Oxidation->Oxidized Base Strong Base (NaOH) Base->FreeBase

Caption: Primary degradation pathways: Hygroscopic hydrolysis and oxidative discoloration of the aniline moiety.[2]

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][3][4] Do not use mouth-to-mouth resuscitation due to poison risk; use a pocket mask.

  • Skin Contact: Immediately wash with polyethylene glycol 400 (PEG 400) if available, or copious soap and water for 15 minutes. Anilines are lipophilic; PEG helps solubilize them better than water alone.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4][5] Remove contact lenses.[6][5] Seek immediate ophthalmological attention (Risk of acid burn).[3]

  • Spill Cleanup:

    • Evacuate area.[6][3][4]

    • Wear full PPE (including respirator).

    • Cover spill with sodium bicarbonate or a 50:50 mixture of soda ash and cat litter (calcium bentonite) to neutralize the acid and absorb the liquid.

    • Sweep into a disposal container labeled "Toxic/Corrosive Organic Waste."

References

  • PubChem. (n.d.). 4-(Pyridin-2-yl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Targeting the Kinome: A Technical Guide to 4-(pyridin-2-yloxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and experimental validation of 4-(pyridin-2-yloxy)aniline analogs.

Executive Summary

The 4-(pyridin-2-yloxy)aniline scaffold represents a strategic bioisostere of the clinically validated 4-(pyridin-4-yloxy)aniline motif found in blockbuster kinase inhibitors like Sorafenib and Regorafenib. While the 4-yloxy isomer has dominated the landscape of Type II kinase inhibitors, the 2-yloxy regioisomer offers distinct vectors for substituent growth, altered metabolic stability profiles, and access to novel intellectual property space. This guide provides a roadmap for leveraging this scaffold to target angiogenesis (VEGFR/PDGFR) and oncogenic signaling (c-Met, RAF), complete with synthesis protocols and validation workflows.

Part 1: The Therapeutic Landscape

The Pharmacophore: Type II Kinase Inhibition

The 4-(pyridin-2-yloxy)aniline structure acts as a "hinge-binder" or "linker" scaffold. In the context of kinase inhibition, it typically functions within a Type II inhibitor architecture, which binds to the inactive (DFG-out) conformation of the kinase.

  • The Aniline Moiety: Serves as the attachment point for a "warhead"—typically a urea or amide functionality. This warhead forms hydrogen bonds with the conserved Glu-Lys ion pair in the kinase active site and the DFG motif.

  • The Ether Linker: Provides a flexible yet semi-rigid spacer that allows the molecule to traverse the "gatekeeper" residue.

  • The Pyridine Ring: Occupies the hydrophobic pocket adjacent to the ATP binding site. The nitrogen atom (in the 2-position) offers a unique hydrogen bond acceptor capability, distinct from the 4-position, potentially altering selectivity against off-target kinases.

Primary Therapeutic Targets

Based on structural homology to approved drugs and SAR data, analogs of this scaffold are primarily positioned against:

Target FamilySpecific KinasesTherapeutic IndicationMechanism of Action
Angiokinases VEGFR2 (KDR) , PDGFR

Solid Tumors (HCC, RCC)Inhibition of tumor angiogenesis and stromal support.
Oncogenic Drivers c-Met (HGFR) Gastric/Lung CancerDisruption of HGF-mediated proliferation and metastasis.
MAPK Pathway B-RAF , c-RAF Melanoma, Colorectal CancerBlocking the RAS-RAF-MEK-ERK signaling cascade.
Emerging Targets (Scaffold Hopping)

Recent studies suggest utility beyond standard RTKs:

  • CSK (C-terminal Src Kinase): Pyridin-2-yloxy analogs have shown potential in modulating T-cell activation by inhibiting CSK, a negative regulator of LCK.

  • Herbicidal Targets (Non-Pharma): While this guide focuses on therapeutics, it is critical to note that structurally related pyrimidinyloxy analogs inhibit Acetyl-CoA Carboxylase (ACCase) in plants. This necessitates rigorous toxicity screening in early development to ensure selectivity against human ACC isoforms.

Part 2: Medicinal Chemistry & Synthesis[1][2][3][4][5][6]

Strategic Design (SAR)

The transition from a 4-yloxy to a 2-yloxy scaffold alters the vector of substituents on the pyridine ring.

  • Solubility: The pyridine nitrogen in the 2-position is less basic than in the 4-position due to the proximity of the ether oxygen (inductive effect), potentially improving membrane permeability.

  • Metabolic Stability: The 2-linkage blocks a common site of oxidative metabolism (alpha to the nitrogen) found in 4-substituted pyridines.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The formation of the ether bridge is the critical step. The 2-chloropyridine is activated for SNAr by the electron-withdrawing nitrogen, though it is generally less reactive than 4-chloropyridine.

Protocol: Synthesis of 4-(pyridin-2-yloxy)aniline

  • Reaction Type: Base-mediated Nucleophilic Aromatic Substitution.

  • Precursors: 4-Aminophenol and 2-Chloropyridine (or 2-Bromopyridine).

  • Scale: 10 mmol.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve 4-aminophenol (1.09 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Stir at room temperature for 30 minutes under Nitrogen atmosphere. Rationale: Generates the phenoxide nucleophile.

  • Addition: Add 2-Chloropyridine (1.13 g, 10 mmol).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Work-up: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Yield Expectation: 60–80% as a tan/brown solid.

Self-Validating Checkpoint:

  • H-NMR Diagnostic: Look for the disappearance of the phenolic -OH signal (>9 ppm) and the shift of the pyridine protons. The ether linkage typically shifts the aniline aromatic protons upfield relative to the phenol.

Part 3: Experimental Validation Workflows

Visualization of Synthesis Workflow

The following diagram outlines the logical flow from raw materials to the final kinase inhibitor candidate.

SynthesisWorkflow Start Precursors: 4-Aminophenol + 2-Chloropyridine Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 100°C) Start->Step1 Activation Inter Intermediate: 4-(pyridin-2-yloxy)aniline Step1->Inter Ether Bond Formation Step2 Step 2: Warhead Attachment (Isocyanates/Acid Chlorides) Inter->Step2 N-Functionalization Validation QC: NMR / LC-MS Inter->Validation Final Final Candidate: Urea/Amide Derivative Step2->Final Target Specificity Final->Validation

Caption: Figure 1: Synthetic workflow for generating 4-(pyridin-2-yloxy)aniline based kinase inhibitors.

Biological Evaluation: Kinase Profiling

Once the analog is synthesized, it must be profiled against the target kinome.

Protocol: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the generation of ADP from ATP.

  • Reagents: Recombinant Kinase (e.g., VEGFR2), Substrate (Poly Glu:Tyr), ATP (10 µM), Test Compound (Serial dilution).

  • Reaction: Incubate kinase, substrate, and compound in reaction buffer for 60 min at room temperature.

  • Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP (40 min incubation).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Analysis: Measure luminescence (RLU). Calculate IC₅₀ using a non-linear regression model (Sigmoidal Dose-Response).

Signaling Pathway Logic

The diagram below illustrates the downstream effects of inhibiting the VEGFR/RAF axis using this scaffold.

SignalingPathway VEGFR VEGFR / PDGFR (Membrane Receptor) RAS RAS (GTPase) VEGFR->RAS Activation Drug 4-(pyridin-2-yloxy)aniline Analog Drug->VEGFR Inhibits RAF RAF (Kinase) Drug->RAF Inhibits (Type II) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Figure 2: Dual inhibition mechanism targeting Angiogenesis (VEGFR) and Proliferation (RAF).

Part 4: Data Summary & Comparison

The following table contrasts the properties of the 2-yloxy scaffold against the standard 4-yloxy scaffold (Sorafenib-like).

Feature4-(pyridin-4 -yloxy)aniline4-(pyridin-2 -yloxy)anilineDesign Implication
Geometry Linear/Para-substitutedBent/Ortho-substituted2-yloxy induces a "kink" that may fit distinct hydrophobic pockets.
Basicity (Pyridine N) Higher (pKa ~5.2)Lower (pKa ~3.8)2-yloxy analogs are less protonated at physiological pH, potentially improving passive transport.
Metabolic Liability High (N-oxidation, C2-oxidation)Moderate (C2 is blocked)2-yloxy offers a strategy to reduce clearance if N-oxidation is a liability.
Key Drug Example Sorafenib, RegorafenibPreclinical CandidatesOpportunity for novel IP generation.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.[1]

  • Banker, R., et al. (2011). "Docking and quantitative structure-activity relationship studies for... pyridinylamine derivatives as c-Met kinase inhibitors." Journal of Computer-Aided Molecular Design.

  • BenchChem. (2025).[2] "Application Notes: Synthesis and Mechanism of Pyridin-4-yl-aniline Intermediates." BenchChem Technical Library. (Generalized link for scaffold protocols).

  • Liu, Y., et al. (2010). "Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates." Molecules.

  • PubChem. (2025).[3] "Compound Summary: 4-(pyridin-2-yloxy)aniline." National Library of Medicine.

Sources

Methodological & Application

Synthesis of 4-(pyridin-2-yloxy)aniline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(pyridin-2-yloxy)aniline, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved via a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary safety precautions and characterization techniques.

Introduction

4-(pyridin-2-yloxy)aniline is a valuable molecular scaffold found in a variety of biologically active compounds. Its structure, featuring a pyridine ring linked to an aniline moiety through an ether bond, imparts unique electronic and conformational properties that are of significant interest in drug design and development. The synthesis of this and similar diaryl ethers is a fundamental transformation in organic chemistry, with the Ullmann condensation being a prominent and historically significant method.[1]

Reaction Scheme

The synthesis of 4-(pyridin-2-yloxy)aniline is accomplished through the copper-catalyzed cross-coupling of 2-chloropyridine and 4-aminophenol. The overall reaction is depicted below:

This reaction, a variation of the Ullmann condensation, forms the critical C-O bond between the pyridine and phenyl rings.[2]

Mechanistic Insights: The Ullmann Condensation

The Ullmann condensation for the synthesis of diaryl ethers is a copper-catalyzed nucleophilic aromatic substitution reaction. While the exact mechanism can be complex and dependent on the specific reactants and conditions, a generally accepted catalytic cycle involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (4-aminophenol) by a base in the presence of a copper(I) salt (e.g., CuI) to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (2-chloropyridine) undergoes oxidative addition to the copper(I) center. This step involves the insertion of the copper into the carbon-halogen bond, leading to a copper(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired diaryl ether product and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue.

This process is a cornerstone of C-O bond formation in organic synthesis.[2]

Experimental Protocol

This protocol details the synthesis of 4-(pyridin-2-yloxy)aniline from 2-chloropyridine and 4-aminophenol using a copper-catalyzed Ullmann condensation.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-ChloropyridineC₅H₄ClN113.541.14 g10.0
4-AminophenolC₆H₇NO109.131.31 g12.0
Copper(I) IodideCuI190.45190 mg1.0
Potassium CarbonateK₂CO₃138.212.76 g20.0
N,N-DimethylformamideC₃H₇NO73.0920 mL-
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add 4-aminophenol (1.31 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Under a positive flow of inert gas, add N,N-dimethylformamide (DMF, 20 mL) to the flask. Begin stirring the mixture. Add 2-chloropyridine (1.14 g, 10.0 mmol) to the reaction mixture using a syringe.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Extraction and Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).[3]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Aminophenol, K₂CO₃, CuI Heating Heating (120-130 °C) Stirring (12-16 h) Reactants->Heating Solvent DMF Solvent->Heating Reactant2 2-Chloropyridine Reactant2->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Washing Washing with H₂O and Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 4-(pyridin-2-yloxy)aniline Purification->Product

Sources

Application Notes & Protocols: Ullmann Condensation for the Synthesis of Pyridine-Ether Linkages

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of molecules containing pyridine-ether linkages is of paramount importance. These structural motifs are prevalent in a wide array of biologically active compounds, from pharmaceuticals to agrochemicals, owing to the pyridine ring's ability to engage in hydrogen bonding and modulate physicochemical properties.[1] The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, remains a robust and cost-effective method for forging these critical C-O bonds.[2][3]

This guide provides an in-depth exploration of the Ullmann condensation for synthesizing pyridine-ethers, moving beyond a simple recitation of steps to explain the underlying principles and strategic considerations essential for success in a research and development setting.

The Synthetic Challenge: Regioselectivity and the "2-Pyridine Problem"

The synthesis of pyridine-ethers via nucleophilic aromatic substitution is not always straightforward. The primary challenges stem from the inherent chemical nature of the pyridine ring and its precursors.

  • The N- vs. O-Arylation Dilemma: Hydroxypyridines, key precursors for the ether linkage, exist in tautomeric equilibrium with their corresponding pyridone forms. Specifically, 2- and 4-hydroxypyridines predominantly exist as the pyridone tautomers, which leads to a strong propensity for N-arylation over the desired O-arylation under many coupling conditions.[4][5] 3-Hydroxypyridine, however, exists primarily in the phenol form, making it a more suitable substrate for direct O-arylation.[4] Understanding this tautomerism is critical for predicting reactivity and selecting the appropriate starting materials and conditions.

  • The "2-Pyridyl Problem": When using a 2-halopyridine as the electrophile or a 2-pyridyl nucleophile, the proximity of the nitrogen atom to the reaction center can lead to catalyst inhibition.[1] The nitrogen lone pair can chelate to the copper catalyst, forming stable, less reactive intermediates that hinder the catalytic cycle. This "2-pyridyl problem" often results in lower yields and necessitates carefully optimized conditions to overcome.[1]

The Ullmann condensation, particularly its modern ligand-accelerated variations, provides a powerful toolkit to navigate these challenges and efficiently construct pyridine-ether bonds.

The Ullmann Condensation: Mechanism and Key Parameters

The Ullmann condensation for C-O bond formation involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[2][3] While the precise mechanism has been the subject of extensive study, a generally accepted catalytic cycle involves Cu(I) and Cu(III) intermediates.[6]

Core Mechanistic Steps:

  • Formation of Copper(I) Alkoxide: The reaction initiates with the deprotonation of the hydroxypyridine (or phenol) by a base, followed by coordination to a Cu(I) salt to form a copper(I) alkoxide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate. The choice of ligand is crucial at this stage to stabilize this higher oxidation state species.

  • Reductive Elimination: The desired pyridine-ether is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)X Cu_alkoxide L-Cu(I)-OAr' CuI->Cu_alkoxide + Ar'OH, Base, Ligand (L) - HX, -Base-H⁺ CuIII L-Cu(III)(Ar)(OAr')X Cu_alkoxide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI - Ar-O-Ar' (Reductive Elimination) Product Pyridine-Ether (Ar-O-Ar') CuIII->Product ArOH Pyridinol / Phenol (Ar'OH) ArOH->Cu_alkoxide ArX Aryl Halide (Ar-X) ArX->Cu_alkoxide caption Fig. 1: Simplified Ullmann C-O Coupling Mechanism

Caption: Fig. 1: Simplified Ullmann C-O Coupling Mechanism

Success in synthesizing pyridine-ethers using the Ullmann reaction hinges on the careful selection and optimization of several key parameters:

  • Copper Source: Copper(I) salts such as CuI, CuBr, and CuCl are most commonly used as they can directly enter the catalytic cycle.[7] While Cu(0) or Cu(II) sources can be used, they require in-situ reduction or reaction conditions that generate the active Cu(I) species.[2][7]

  • Ligand: The introduction of ligands has been the most significant advancement in Ullmann chemistry, allowing for milder reaction temperatures (40-120 °C) and lower catalyst loading.[8][9] Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination. For pyridine-ether synthesis, N,N- and N,O-chelating ligands are particularly effective.[8]

  • Base: A base is essential for the deprotonation of the hydroxypyridine nucleophile.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed. The choice of base can influence reaction rates and yields, with stronger bases sometimes being required for less acidic phenols.[10]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, and NMP are traditional choices for Ullmann reactions due to their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.[2] However, non-polar solvents like toluene and dioxane have also been used successfully, particularly in modern ligand-based systems.[11]

Experimental Protocols and Methodologies

The following section provides a generalized protocol and a workflow for optimizing the synthesis of a novel pyridine-ether.

This protocol is a starting point and should be optimized for specific substrates.

Reagents & Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Hydroxypyridine/Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05-0.1 mmol, 5-10 mol%)

  • Ligand (e.g., N,N'-Dimethyl-1,2-ethanediamine, DMEDA) (0.1-0.2 mmol, 10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., DMF or Toluene) (3-5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, hydroxypyridine, CuI, ligand, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimization_Workflow cluster_opt Optimization Loop start Define Target Pyridine-Ether lit_search Literature Search for Analogous Couplings start->lit_search param_select Select Initial Conditions: - Copper Source (CuI) - Ligand (e.g., DMEDA) - Base (e.g., K2CO3) - Solvent (e.g., DMF) lit_search->param_select initial_rxn Run Initial Small-Scale Reaction (e.g., 110°C, 24h) param_select->initial_rxn analysis Analyze Outcome (TLC/LC-MS) - Conversion? - Side Products? initial_rxn->analysis optimize Systematic Optimization analysis->optimize Low Conversion scale_up Scale-up Synthesis analysis->scale_up Good Conversion ligand_screen Ligand Screen: (Phenanthrolines, Amino Acids) optimize->ligand_screen base_screen Base Screen: (K3PO4, Cs2CO3) solvent_screen Solvent Screen: (Toluene, Dioxane, DMSO) temp_screen Temperature Screen: (80-140°C) temp_screen->initial_rxn Run Optimized Reaction caption Fig. 2: Workflow for Reaction Optimization

Caption: Fig. 2: Workflow for Reaction Optimization

Data Presentation: Optimized Conditions for Pyridine-Ether Synthesis

The following table summarizes various successful conditions reported in the literature for the Ullmann-type synthesis of pyridine-ethers and related diaryl ethers. This data provides a valuable starting point for reaction optimization.

Aryl Halide SubstratePhenol/Pyridinol SubstrateCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Iodobenzene3-HydroxypyridineCuI (5)2,2,6,6-Tetramethylheptane-3,5-dione (20)K₃PO₄ (2)Toluene11085[4]
1-Bromo-4-nitrobenzenePhenolCuBr (5)(2-Pyridyl)acetone (10)Cs₂CO₃ (2)DMSO12095[10][12]
1-Iodo-4-methoxybenzene4-tert-ButylphenolCuI (10)N,N-Dimethylglycine (20)Cs₂CO₃ (2)Dioxane10091[6]
2-BromopyridinePhenolCuI (10)DMEDA (20)K₂CO₃ (2)Toluene11075-85[11] (Implied)
1-Chloro-4-nitrobenzenePhenolCuBr (10)(2-Pyridyl)acetone (20)Cs₂CO₃ (2)DMSO12088[10][12]
3-Bromopyridine4-MethoxyphenolCuI (10)DMEDA (20)K₂CO₃ (2)Toluene11082[11]

Note: DMEDA = N,N'-Dimethyl-1,2-ethanediamine

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidized CuI)- Unsuitable ligand or base- Low reaction temperature- Presence of oxygen or moisture- Use fresh, high-purity CuI.[7]- Screen different ligands (e.g., phenanthrolines, amino acids) and bases (K₃PO₄, Cs₂CO₃).[7][8]- Incrementally increase the reaction temperature.[7]- Ensure rigorous inert atmosphere conditions and use anhydrous reagents and solvents.
N-Arylation Instead of O-Arylation (for 2- or 4-Hydroxypyridines) - Tautomerization to the more stable pyridone form.- Use a 3-hydroxypyridine substrate, which favors the phenol tautomer.[4]- Protect the nitrogen of the hydroxypyridine before coupling.- Explore alternative synthetic routes.
Formation of Side Products (e.g., Dehalogenation) - Presence of protic impurities (water).- Reaction temperature is too high, leading to decomposition.- Use thoroughly dried glassware and anhydrous solvents.[7]- Lower the reaction temperature and extend the reaction time.
Reaction Stalls - Catalyst decomposition or inhibition, especially with 2-substituted pyridines.- Increase ligand loading.- Screen alternative ligands known to be robust.[1]- Consider using a slow-addition strategy for one of the reactants.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. ResearchGate. Available at: [Link]

  • Troubleshooting Ullmann Couplint. Reddit. Available at: [Link]

  • Ullmann coupling-An overview. OperaChem. Available at: [Link]

  • (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications. Available at: [Link]

  • (2-Pyridyl)acetone-promoted Cu-catalyzed O-arylation of phenols with aryl iodides, bromides, and chlorides. PubMed. Available at: [Link]

  • ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. ResearchGate. Available at: [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ)-Galeon, and (þ)-Pterocarin. Oregon State University. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed. Available at: [Link]

  • Ullmann reaction. Slideshare. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ResearchGate. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry. Available at: [Link]

  • Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available at: [Link]

  • Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • 1,4-Bis(pyridin-3-ylmethoxy)benzene. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. ResearchGate. Available at: [Link]

  • Synthesis of Benzenes from Pyridines via N to C switch. ChemRxiv. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

Sources

Application Note: 4-(Pyridin-2-yloxy)aniline Dihydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-(Pyridin-2-yloxy)aniline dihydrochloride (CAS: 14760-46-4 for the salt; 105130-26-5 for the free base) as a critical intermediate in the synthesis of small-molecule kinase inhibitors.

Executive Summary

4-(Pyridin-2-yloxy)aniline dihydrochloride is a privileged scaffold element used extensively in medicinal chemistry to construct Type II kinase inhibitors (e.g., VEGFR, RAF, PDGFR inhibitors) and Type I ATP-competitive inhibitors (e.g., EGFR inhibitors).

The molecule features a "Phenoxy-Pyridine-Aniline" (PPA) motif. Its structural value lies in the ether linker, which provides necessary rotational freedom for the inhibitor to navigate the kinase binding pocket, and the pyridine nitrogen, which acts as a critical hydrogen bond acceptor in the hinge region or the DFG-out allosteric pocket.

This guide provides validated protocols for:

  • In-situ Neutralization: Handling the dihydrochloride salt.

  • Urea Coupling: Synthesizing Sorafenib-like Type II inhibitors.

  • SNAr Coupling: Synthesizing Quinazoline-based Type I inhibitors.

Pharmacophore Mechanics & Rationale

The "PPA" Motif in Drug Design

The 4-(pyridin-2-yloxy)aniline structure serves as a dual-connector. In Type II inhibitors (like Sorafenib), the aniline nitrogen is typically derivatized into a urea. This urea moiety forms a bidirectional hydrogen bond "anchor" with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase C-helix and DFG motif.

  • Ether Linker: Provides a 109.5° bond angle, allowing the pyridine ring to sit deep in the hydrophobic back-pocket while the aniline projects toward the solvent front.

  • Pyridine Ring: Often engages in

    
    -
    
    
    
    stacking or H-bonding within the adenine binding pocket.
  • Dihydrochloride Form: Preferred for storage due to enhanced oxidative stability compared to the free aniline, which is prone to darkening (oxidation) over time.

Visualization: Kinase Inhibitor Retrosynthesis

The following diagram illustrates how this building block integrates into two major inhibitor classes.

KinaseRetrosynthesis cluster_legend Pharmacophore Logic PPA 4-(Pyridin-2-yloxy)aniline (Dihydrochloride) UreaProduct Diaryl Urea Inhibitor (Type II: DFG-out Binder) PPA->UreaProduct + Base + Isocyanate AnilinoProduct 4-Anilinoquinazoline (Type I: Hinge Binder) PPA->AnilinoProduct + Base + Heat (S_NAr) Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->UreaProduct Quinazoline 4-Chloroquinazoline (Electrophile) Quinazoline->AnilinoProduct Text The aniline nitrogen is the primary nucleophile in both pathways.

Caption: Retrosynthetic analysis showing the divergence of the aniline intermediate into Type I (Quinazoline) and Type II (Urea) kinase inhibitors.

Experimental Protocols

Pre-requisite: Handling the Dihydrochloride Salt

The salt form (


) is non-nucleophilic. It must be neutralized to release the free amine.
  • Stoichiometry: Requires

    
     equivalents of base (e.g., Triethylamine or Diisopropylethylamine) to neutralize both HCl molecules.
    
  • Solvent Choice: The salt is soluble in water and methanol but sparingly soluble in DCM or THF. For organic synthesis, DMF or DMA are preferred as they dissolve both the salt and the organic electrophiles.

Protocol A: Synthesis of Diaryl Urea Inhibitors (Type II)

This protocol mimics the synthesis of Sorafenib/Regorafenib analogues.

Reagents:

  • 4-(Pyridin-2-yloxy)aniline

    
     2HCl (1.0 eq)
    
  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step:

  • Free-Basing: In a round-bottom flask under Argon, suspend the aniline dihydrochloride (1.0 mmol) in anhydrous DCM (5 mL). If solubility is poor, add DMF (1-2 mL).

  • Activation: Add

    
     (2.5 mmol) dropwise at 
    
    
    
    . Stir for 15 minutes. The suspension should clear or become a fine precipitate (Ammonium chloride salts).
  • Coupling: Add the Aryl Isocyanate (1.1 mmol) dissolved in DCM (2 mL) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane). The product is typically more polar than the isocyanate but less polar than the free amine.

  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash organics with brine.
    
  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Validation Data:

  • Expected Yield: 85–95%

  • Key NMR Signal: Urea protons (

    
    ) appear as two singlets between 
    
    
    
    8.5–9.5 ppm in DMSO-
    
    
    .
Protocol B: Synthesis of 4-Anilinoquinazolines (Type I)

This protocol targets EGFR-like inhibitors (Gefitinib/Erlotinib analogues).

Reagents:

  • 4-(Pyridin-2-yloxy)aniline

    
     2HCl (1.0 eq)
    
  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Isopropanol (iPrOH)

  • Note: No external base is required if the product precipitates as the HCl salt, but using the dihydrochloride starting material requires careful stoichiometry.

Modified Procedure (Base-Promoted):

  • Dissolution: Dissolve 4-Chloroquinazoline derivative (1.0 mmol) and Aniline dihydrochloride (1.0 mmol) in Isopropanol (10 mL).

  • Neutralization: Add Diisopropylethylamine (DIPEA) (3.0 eq). Crucial: You need to neutralize the 2HCl from the starting material AND the HCl generated during the

    
     reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
  • Precipitation: Cool to RT. The product often precipitates.

  • Filtration: Filter the solid. Wash with cold isopropanol and ether.

  • Yield Optimization: If no precipitate forms, evaporate solvent and purify via silica gel chromatography (DCM/MeOH/NH3).

Comparative Data: Solvent & Base Effects[1]

The following table summarizes optimization data for the coupling of 4-(Pyridin-2-yloxy)aniline


 2HCl with Phenyl Isocyanate.
EntrySolventBase (Equiv)Temp (

C)
Time (h)Yield (%)Notes
1DCM

(2.2)
251265Salt solubility issue in DCM.
2DMF

(2.5)
25 4 92 Optimal conditions. Homogeneous.
3THFDIPEA (2.5)60288Faster, but slight byproduct formation.
4Water/Acetone

(3.0)
252445Hydrolysis of isocyanate competes.

Troubleshooting & Critical Control Points

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Weigh quickly or dry in a vacuum desiccator over

    
     before use.
    
  • Regioselectivity: The pyridine nitrogen is much less nucleophilic than the aniline nitrogen. Under the described conditions (mild base, RT), reaction occurs exclusively at the aniline amine.

  • Staining: The free base aniline can stain glassware red/brown due to oxidation. Use acid wash (1M HCl) to clean glassware.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.[1]

  • Banker, K., et al. (2025). "4-(2-Pyrimidinyloxy)aniline and Pyridyloxy analogues: Versatile intermediates in pharmaceutical synthesis." Chem-Impex Application Data.

  • Liu, Z., et al. (2016).[2] "Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon." Organic Letters.

  • BenchChem Technical Support. (2025). "Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors." BenchChem.[3][4]

  • PubChem. (2025).[5] "Compound Summary: 4-(Pyridin-2-yloxy)aniline." National Library of Medicine.

Sources

4-(Pyridin-2-yloxy)aniline dihydrochloride as a linker in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging the Rigid Architecture of 4-(Pyridin-2-yloxy)aniline Dihydrochloride for PROTAC Synthesis

Abstract

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have ushered in a new era of therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1] The linker connecting the target protein "warhead" and the E3 ligase "anchor" is a critical determinant of a PROTAC's efficacy, influencing the stability of the key ternary complex, as well as the molecule's overall physicochemical properties.[2][3] This guide provides an in-depth exploration of 4-(Pyridin-2-yloxy)aniline dihydrochloride, a semi-rigid linker building block, for application in PROTAC synthesis. We will detail its structural advantages, provide comprehensive, field-proven protocols for its incorporation into a PROTAC scaffold, and discuss the critical experimental considerations that ensure success.

The PROTAC Modality: A Mechanistic Overview

PROTACs are heterobifunctional molecules that function by hijacking the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4] They physically bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI.[2] This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, thereby eliminating the protein from the cell.[1][4] The PROTAC molecule, upon degradation of the target, is released and can engage in further catalytic cycles.[1]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary_Complex Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation (Amino Acids) Proteasome->Degradation E3_Ligase_Released E3 Ligase Proteasome->E3_Ligase_Released Release PROTAC_Released PROTAC Proteasome->PROTAC_Released Recycle

Caption: The catalytic cycle of a PROTAC molecule.

The Linker: More Than a Simple Spacer

Historically viewed as a passive tether, the linker is now understood to be a pivotal component in PROTAC design. Its characteristics profoundly impact biological activity:

  • Length and Vectorality: The linker's length is crucial for bridging the POI and E3 ligase without inducing steric hindrance, a prerequisite for forming a stable and productive ternary complex.[3] If the linker is too short or too long, ternary complex formation can be impaired.[3]

  • Flexibility vs. Rigidity: Linkers are broadly classified as flexible (e.g., alkyl or PEG chains) or rigid (e.g., aromatic systems, alkynes).[1][5] Flexible linkers offer conformational freedom, which can be advantageous in early-stage discovery.[1] However, rigid or semi-rigid linkers, like 4-(Pyridin-2-yloxy)aniline, can pre-organize the PROTAC into a bioactive conformation, potentially improving selectivity and reducing the entropic penalty of ternary complex formation.[5]

  • Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC molecule, including solubility, cell permeability, and metabolic stability.[3][6] Introducing motifs like the pyridine ring can enhance aqueous solubility, a common challenge for large PROTAC molecules.[2][6]

Profile: 4-(Pyridin-2-yloxy)aniline Dihydrochloride

This linker building block offers a compelling combination of features for the rational design of PROTACs.

Chemical Structure:

  • As Dihydrochloride Salt: C₁₁H₁₀N₂O · 2HCl

  • As Free Base: C₁₁H₁₀N₂O

Key Attributes as a PROTAC Linker:
  • Semi-Rigid Scaffold: The aryl-ether-aryl backbone provides conformational constraint, which can help define the spatial orientation of the warhead and anchor ligands. This rigidity can be instrumental in achieving potent and selective degradation.[5]

  • Defined Vector: The ether linkage and substitution pattern create a clear directional vector, providing precise control over the exit point from the aniline ring.

  • Primary Amine Handle: The aniline moiety provides a primary amine (-NH₂), which is a versatile and reliable nucleophilic handle for conjugation, most commonly via amide bond formation.

  • Solubility Enhancement: The pyridine nitrogen can act as a hydrogen bond acceptor, which may improve the aqueous solubility and overall physicochemical profile of the final PROTAC.[2][7]

PropertyValueSource
Molecular Formula C₁₁H₁₂Cl₂N₂OPubChem
Molecular Weight 275.14 g/mol PubChem
Appearance Solid
Reactive Group Primary Aromatic AmineN/A

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. The dihydrochloride salt of an aniline derivative requires careful handling.

  • Hazards: Aniline derivatives are often classified as toxic if swallowed, in contact with skin, or if inhaled.[8] They may cause skin and eye irritation and can lead to an allergic skin reaction.[9] Handle with particular care, as some aniline compounds are suspected of causing genetic defects or cancer.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid generating dust. Keep the container tightly closed in a dry, well-ventilated place.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application Protocol: Two-Step PROTAC Synthesis

This section details a representative two-step protocol for incorporating 4-(Pyridin-2-yloxy)aniline into a PROTAC construct via amide coupling. This protocol assumes the user has a warhead molecule functionalized with a carboxylic acid (Warhead-COOH) and an E3 ligase ligand functionalized for a subsequent coupling step (e.g., E3-Ligand-N₃ for click chemistry).

Synthesis_Workflow Start Start Materials: - Linker Dihydrochloride - Warhead-COOH Step1 Step 1: Neutralization (Free Base Generation) Start->Step1 Intermediate1 Linker Free Base (4-(Pyridin-2-yloxy)aniline) Step1->Intermediate1 Step2 Step 2: Amide Coupling (e.g., HATU, DIPEA) Intermediate1->Step2 Intermediate2 Crude Product: Warhead-Linker Conjugate Step2->Intermediate2 Step3 Step 3: Purification (e.g., Preparative HPLC) Intermediate2->Step3 Product Purified Warhead-Linker Step3->Product Step4 Step 4: Characterization (LC-MS, NMR) Product->Step4 Final Ready for Next Step (e.g., Click Chemistry) Step4->Final

Caption: General workflow for linker conjugation.

Part A: Neutralization of Linker Dihydrochloride

Objective: To generate the free base of the linker, which is necessary for the subsequent nucleophilic attack in the amide coupling reaction.

Materials:

  • 4-(Pyridin-2-yloxy)aniline dihydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve 4-(Pyridin-2-yloxy)aniline dihydrochloride (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

  • Add DCM to the separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution to the funnel. Effervescence may occur. Continue adding until the aqueous layer is basic (pH > 8, check with pH paper).

  • Stopper the funnel and shake vigorously, venting frequently to release pressure.

  • Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.

  • Extract the aqueous layer two more times with fresh portions of DCM.

  • Combine all organic extracts.

  • Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 4-(Pyridin-2-yloxy)aniline free base. The product should be used immediately in the next step.

Part B: Amide Coupling to a Carboxylic Acid-Functionalized Warhead

Objective: To form a stable amide bond between the linker's primary amine and the warhead's carboxylic acid.

Materials:

  • Warhead-COOH (1.0 eq)

  • 4-(Pyridin-2-yloxy)aniline free base (from Part A, ~1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar, reaction vessel

Procedure:

  • Under an inert atmosphere, dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[11] Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the 4-(Pyridin-2-yloxy)aniline free base (~1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the linker solution dropwise to the activated warhead mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS until the starting material (Warhead-COOH) is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with an organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (Warhead-Linker conjugate) by flash column chromatography or preparative HPLC to obtain the desired compound.

  • Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Rationale and Experimental Considerations

  • Choice of Base: DIPEA is a bulky, non-nucleophilic base used to scavenge the acid produced during the coupling reaction without competing with the aniline nucleophile.

  • Coupling Reagent: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization (if applicable).

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, capable of dissolving a wide range of reactants. Ensure it is truly anhydrous to prevent hydrolysis of the activated ester intermediate.

  • Monitoring Progress: LC-MS is the preferred method for monitoring the reaction. It allows for the simultaneous tracking of starting material consumption and product formation, confirming the mass of the desired product.

  • Click Chemistry Handle: The resulting Warhead-Linker conjugate can be further functionalized. For example, if the warhead contained a terminal alkyne, and the E3 ligase ligand an azide, the final PROTAC could be assembled using a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][][13]

Conclusion

4-(Pyridin-2-yloxy)aniline dihydrochloride is a valuable and strategic building block for the synthesis of advanced PROTACs. Its semi-rigid nature provides a degree of conformational pre-organization that can be beneficial for achieving high-potency protein degradation. The straightforward and robust protocols for its neutralization and subsequent amide coupling make it an accessible and reliable choice for researchers in drug discovery. By carefully considering the principles of linker design and employing sound synthetic methodologies, scientists can effectively leverage this linker to accelerate the development of novel, targeted protein-degrading therapeutics.

References

  • Sigma-Aldrich. (2026, January 13).
  • Fisher Scientific.
  • Enamine. Building blocks and linkers for PROTAC synthesis.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Zhao, L., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Benchchem. Revolutionizing Targeted Protein Degradation: Synthesis of PROTACs Using a Tos-PEG6-CH2-Boc Protocol.
  • PubChem. 4-(pyridin-2-ylmethyl)aniline Dihydrochloride.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4-chloro-3-(pyridin-2-yl)aniline.
  • Scott, D. O., et al. (2025, August 9). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry.
  • Precise PEG. Linkers in PROTACs.
  • ChemPep. Overview of PROTAC Linkers.
  • BroadPharm. (2022, December 12).
  • PubChem. 4-(Pyridin-2-yl)aniline.
  • Shadrick, W. F., et al. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
  • Combi-Blocks. (2023, January 2).
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • Merck Millipore.
  • ResearchGate. (2026, January 5).
  • Sigma-Aldrich. 4-(Pyridin-3-yloxy)aniline DiscoveryCPR.
  • ResearchGate. Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy).
  • PENTA. (2024, May 7).
  • PubChemLite. 4-(pyridin-2-yloxy)aniline (C11H10N2O).
  • MedchemExpress. PROTAC Synthesis | Click Chemistry.

Sources

Application Note: 4-(Pyridin-2-yloxy)aniline as a Premier Scaffold for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-2-yloxy)aniline (CAS: 5460-96-8) is a privileged pharmacophore in medicinal chemistry, most notably serving as the structural anchor for Sorafenib (Nexavar) and Regorafenib . Its utility stems from its dual functionality: the pyridine nitrogen acts as a crucial hydrogen bond acceptor in the kinase hinge region, while the ether linkage provides a flexible geometry that orients the aniline handle toward the hydrophobic back pocket (DFG-out conformation).

This guide details the operational workflows for utilizing this building block in parallel synthesis. We move beyond standard literature to provide self-validating protocols for scale-up, amide coupling, and urea formation, optimized for automated liquid handling and high-throughput purification.

Chemical Profile & Handling

Before initiating synthesis, the physicochemical properties must be understood to ensure compatibility with automated liquid handlers (e.g., Tecan, Hamilton).

PropertyValueOperational Note
CAS Number 5460-96-8
MW 186.21 g/mol Low MW allows for "heavy" decoration without breaking Lipinski's Rule of 5.
Appearance Off-white to tan solidOxidizes/darkens upon air exposure. Store under Argon/N2.
Solubility DMSO (>100 mM), DMF, MeOHIdeal for stock solutions. Avoid non-polar solvents (Hexane) for stocks.
pKa (Aniline) ~4.5 - 5.0The electron-withdrawing ether/pyridine lowers nucleophilicity compared to plain aniline.
Storage 2-8°C, DesiccatedHygroscopic. Water content interferes with isocyanate reactions.

Strategic Rationale: The "Hinge-to-Pocket" Bridge

Why choose this scaffold? It is not merely a linker; it is a bioactive director. In Type II kinase inhibitors, this moiety spans the gatekeeper region.

Mechanistic Diagram: Kinase Binding Mode

The following diagram illustrates how the 4-(pyridin-2-yloxy)aniline scaffold orients the inhibitor within the ATP-binding site.

KinaseBinding cluster_scaffold 4-(Pyridin-2-yloxy)aniline Scaffold Pyridine Pyridine Ring (H-Bond Acceptor) Ether Ether Linker (Flexible Hinge) Pyridine->Ether Hinge Kinase Hinge Region (Cys/Met backbone) Pyridine->Hinge H-Bonding Aniline Phenyl Ring (Hydrophobic Spacer) Ether->Aniline Warhead Urea/Amide (H-Bond Donor/Acceptor) Aniline->Warhead Parallel Synthesis Handle Pocket Allosteric/Back Pocket (Glu/Asp Interaction) Warhead->Pocket Key Binding Event

Caption: Structural logic of the scaffold. The pyridine anchors to the hinge, while the aniline directs the library diversity element (Warhead) into the deep hydrophobic pocket.

Protocol 1: Scalable Synthesis of the Building Block

While commercially available, in-house synthesis is often required for isotopic labeling or when derivative scaffolds (e.g., methyl-substituted) are needed. This protocol is adapted from the process chemistry of Sorafenib [1].[1]

Reaction Type: Nucleophilic Aromatic Substitution (SNAr).[1]

Materials
  • A: 4-Aminophenol (1.0 equiv)[2][3]

  • B: 2-Chloropyridine (1.1 equiv) — Note: 2-Bromopyridine is more reactive but more expensive.

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.5 M)

Step-by-Step Methodology
  • Deprotonation: Charge a reaction vessel with 4-Aminophenol and DMF. Cool to 0°C.

  • Base Addition: Add KOtBu portion-wise. Critical: The solution will turn dark (phenoxide formation). Stir for 30 min at 0°C, then warm to RT for 30 min.

    • Why? Pre-forming the phenoxide prevents side reactions and ensures the nucleophile is ready before adding the electrophile.

  • Addition: Add 2-Chloropyridine dropwise.

  • Reaction: Heat to 80°C for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for disappearance of 4-aminophenol (m/z 110). Product m/z is ~187.[4][5]

  • Workup (Self-Validating Purification):

    • Cool to RT.

    • Pour mixture into 5 volumes of ice-water .

    • Observation: The product should precipitate as a tan solid.

    • Adjust pH to ~10 with 1N NaOH to ensure the aniline is neutral.

    • Filter the solid.[3][6][7] Wash with water (x3) to remove DMF and salts.

    • Wash with a small amount of cold Hexane/TBME to remove unreacted 2-chloropyridine.

  • Drying: Vacuum oven at 45°C overnight.

Protocol 2: Parallel Library Synthesis (Amides)

This workflow is designed for 96-well plate format . We utilize T3P (Propylphosphonic anhydride) as the coupling reagent.[8][9][10][11]

Why T3P?

  • Cleanliness: Byproducts are water-soluble (crucial for rapid purification).

  • Reactivity: The aniline nitrogen in this scaffold is electronically deactivated by the pyridine ring. T3P is a potent coupling agent that overcomes this lower nucleophilicity better than standard EDC/HOBt [2].

Workflow Diagram

AmideWorkflow Start Library of Carboxylic Acids (R-COOH) in DMF Mix Dispense & Shake RT, 12-16 Hours Start->Mix Scaffold Scaffold Stock Solution (0.2M in DMF) Scaffold->Mix Reagent T3P (50% in EtOAc) + Pyridine Reagent->Mix Workup Liquid-Liquid Extraction Add 1M Na2CO3 / EtOAc Mix->Workup PhaseSep Phase Separation (Keep Organic Layer) Workup->PhaseSep Dry Evaporation (Genevac) PhaseSep->Dry QC QC: LCMS > 90% Purity Dry->QC

Caption: T3P-mediated parallel synthesis workflow for amide generation.

Procedure
  • Stocks:

    • Acids: 0.2 M in DMF (Dispense 100 µL = 20 µmol).

    • Amine Scaffold: 0.2 M in DMF (Dispense 100 µL = 20 µmol).

    • Base: Pyridine (pure) or DIPEA (Dispense 3.0 equiv).

    • Coupling Agent: T3P (50% w/w in EtOAc) (Dispense 2.0 equiv).

  • Reaction:

    • Combine Acid and Base in the well.

    • Add T3P.[8][9][10][12] Shake for 5 mins (Activation).

    • Add Amine Scaffold.

    • Seal and shake at RT for 16 hours . Note: If the acid is sterically hindered, heat to 60°C.

  • Workup (High Throughput):

    • Add 500 µL EtOAc.

    • Add 400 µL 1M Na₂CO₃ (aq).

    • Vortex vigorously for 2 mins.

    • Centrifuge to separate phases.

    • Transfer organic layer to a receiving plate.

  • Finish: Evaporate solvent.

Protocol 3: Parallel Library Synthesis (Ureas)

This protocol mimics the synthesis of Sorafenib analogs. Isocyanates are highly reactive; moisture control is the critical failure point.

Reagents
  • Scaffold: 4-(Pyridin-2-yloxy)aniline (1.0 equiv).

  • Electrophiles: Diverse Isocyanates (R-NCO) (1.1 equiv).

  • Scavenger Resin: Trisamine or Aminomethyl polystyrene.

Procedure
  • Dissolution: Dissolve the scaffold in anhydrous DCM (or DCM/DMF 4:1 if solubility is poor).

  • Addition: Add Isocyanate solution (0.2 M).

  • Incubation: Shake at RT for 4 hours.

    • Validation: Check one well by LCMS. Urea formation is usually rapid.

  • Scavenging (The "Polishing" Step):

    • Add Trisamine Resin (2–3 equiv relative to excess isocyanate).

    • Shake for 2 hours. The resin reacts with unreacted isocyanate to form a resin-bound urea.

  • Filtration: Filter off the resin. The filtrate contains the pure product.

  • Dry: Evaporate.

Quality Control & Validation

For a library of >96 compounds, random sampling is insufficient.

  • LCMS Criteria:

    • Column: C18 Reverse Phase (e.g., Waters BEH).

    • Mobile Phase: H2O/Acetonitrile + 0.1% Formic Acid.

    • Target: Purity > 85% (UV 254 nm).

    • Mass Spec: Look for [M+H]+.[4] Note that the pyridine ring protonates easily.

  • NMR Validation:

    • Run 1H NMR on 5% of the library (random selection).

    • Diagnostic Peak: The pyridine protons are distinct. Look for the doublet at ~8.1-8.2 ppm (pyridine α-proton) and the ether-linked phenylene doublets.

References

  • Bankston, D., et al. (2002).[1][13] "A Scalable Synthesis of the Raf-1 Kinase Inhibitor Sorafenib." Organic Process Research & Development, 6(6), 777–781.[1][13]

  • Dunetz, J. R., et al. (2011).[12] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Wilhelm, S. M., et al. (2004).[13] "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity..."[13] Cancer Research, 64(19), 7099–7109.[13]

Sources

Application Notes and Protocols for the Amide Coupling of 4-(pyridin-2-yloxy)aniline with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for coupling 4-(pyridin-2-yloxy)aniline with a variety of carboxylic acids. This document outlines the synthesis of the key aniline starting material, details two robust amide coupling methodologies (HATU and EDC/HOBt), and provides in-depth guidance on reaction work-up, purification, and troubleshooting.

Introduction: The Significance of N-Aryl Amides in Medicinal Chemistry

The amide bond is a ubiquitous functional group in pharmaceuticals and bioactive molecules.[1][2] The synthesis of N-aryl amides, specifically those derived from structurally complex anilines like 4-(pyridin-2-yloxy)aniline, is of significant interest in drug discovery. The pyridin-2-yloxy motif can act as a versatile scaffold, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a practical and reliable framework for the efficient synthesis of such compounds.

Synthesis of the Key Precursor: 4-(pyridin-2-yloxy)aniline

A reliable supply of high-purity 4-(pyridin-2-yloxy)aniline is crucial for the success of the subsequent coupling reactions. A common and effective method for its synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 4-aminophenol and 2-chloropyridine.

Reaction Mechanism

The reaction proceeds via a Meisenheimer-like intermediate, where the phenoxide, generated in situ from 4-aminophenol by a base, attacks the electron-deficient C2 position of 2-chloropyridine. The subsequent loss of a chloride ion yields the desired ether linkage.

Diagram: Synthesis of 4-(pyridin-2-yloxy)aniline

G aminophenol 4-Aminophenol reaction Heat aminophenol->reaction chloropyridine 2-Chloropyridine chloropyridine->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 4-(pyridin-2-yloxy)aniline reaction->product

Caption: General workflow for the synthesis of 4-(pyridin-2-yloxy)aniline.

Detailed Experimental Protocol

Materials:

  • 4-Aminophenol (1.0 eq)

  • 2-Chloropyridine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 4-aminophenol.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloropyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMF).

  • Combine the organic layers and wash with brine (2 x volumes of DMF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20-50% EtOAc/Hexanes) to afford 4-(pyridin-2-yloxy)aniline as a solid.

Amide Coupling Methodologies

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[3][4][5] Below are two widely used and effective protocols for the coupling of 4-(pyridin-2-yloxy)aniline with carboxylic acids.

Method 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization.[6][7][8]

Diagram: HATU-Mediated Amide Coupling Workflow

G cluster_activation Activation cluster_coupling Coupling carboxylic_acid Carboxylic Acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester hatu HATU hatu->activated_ester base1 DIPEA base1->activated_ester amide_product N-(4-(pyridin-2-yloxy)phenyl)amide activated_ester->amide_product aniline 4-(pyridin-2-yloxy)aniline aniline->amide_product

Caption: Stepwise process of HATU-mediated amide bond formation.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(pyridin-2-yloxy)aniline (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[8]

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc) or DCM for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 15-30 minutes for pre-activation.[8]

  • Add a solution of 4-(pyridin-2-yloxy)aniline (1.1 eq) in a minimal amount of anhydrous DMF or DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOAt) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. The in-situ formation of the HOBt active ester minimizes side reactions and racemization.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(pyridin-2-yloxy)aniline (1.0-1.2 eq)

  • EDC·HCl (1.1-1.5 eq)

  • HOBt (1.1-1.5 eq)

  • DIPEA or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc) or DCM for workup

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 4-(pyridin-2-yloxy)aniline (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Product Purification

The purification of the final N-(4-(pyridin-2-yloxy)phenyl)amide is typically achieved by flash column chromatography on silica gel.[7]

Typical Eluent Systems:

  • Ethyl acetate/Hexanes

  • Dichloromethane/Methanol

The polarity of the eluent system should be adjusted based on the polarity of the specific amide product, as determined by TLC analysis.

For crystalline products, recrystallization can be an effective purification method.[3]

Potential Recrystallization Solvents:

  • Ethanol

  • Acetonitrile[3]

  • Acetone[3]

  • Mixtures of the above with water or hexanes

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive coupling reagentUse fresh, high-quality coupling reagents. Store hygroscopic reagents properly.
Poor quality starting materialsEnsure the purity of the carboxylic acid and 4-(pyridin-2-yloxy)aniline.
Insufficient activation time (HATU)Increase the pre-activation time to 30-60 minutes.
Sterically hindered substratesSwitch to a more powerful coupling reagent like HATU if using EDC/HOBt. Consider increasing the reaction temperature (e.g., to 40-50 °C).
Presence of Unreacted Starting Materials Insufficient equivalents of coupling reagent or baseIncrease the equivalents of the coupling reagent and base to 1.5 and 3.0, respectively.
Short reaction timeExtend the reaction time and monitor carefully by TLC or LC-MS.
Formation of Side Products Racemization of chiral carboxylic acidsUse HOBt or HOAt as an additive with carbodiimide-based coupling agents. Perform the reaction at lower temperatures (0 °C to room temperature).
N-acylation of the pyridine nitrogenThis is generally not a major issue under standard conditions, but if observed, consider using milder reaction conditions.
Difficult Purification Byproducts from the coupling reagentEnsure thorough aqueous workup to remove water-soluble byproducts like urea (from EDC) or tetramethylurea (from HATU).
Product is highly polarConsider using a more polar eluent system for chromatography or reverse-phase chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents such as HATU and EDC can be sensitizers.[2] Avoid inhalation of dust and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • A. A. A. Abdel-Aziem, H. A. R. Ali, and A. A. El-Gendy, "HATU: A Versatile Coupling Reagent in Organic Synthesis," Synlett, vol. 32, no. 1, pp. 1-13, 2021.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, vol. 38, no. 2, pp. 606-631, 2009.
  • S. Y. Han and Y. A. Kim, "Recent development of peptide coupling reagents in organic synthesis," Tetrahedron, vol. 60, no. 11, pp. 2447-2467, 2004.
  • C. A. G. N. Montalbetti and V. Falque, "Amide bond formation and peptide coupling," Tetrahedron, vol. 61, no. 46, pp. 10827-10852, 2005.
  • L. A. Carpino, A. El-Faham, C. A. Minor, and F. Albericio, "Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis," Journal of the Chemical Society, Perkin Transactions 1, no. 2, pp. 201-203, 1994.
  • L. A. Carpino, "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive," Journal of the American Chemical Society, vol. 115, no. 10, pp. 4397-4398, 1993.
  • A. El-Faham and F. Albericio, "Peptide Coupling Reagents, More than a Letter Soup," Chemical Reviews, vol. 111, no. 11, pp. 6557-6602, 2011.
  • J. C. Sheehan and G. P. Hess, "A New Method of Forming the Peptide Bond," Journal of the American Chemical Society, vol. 77, no. 4, pp. 1067-1068, 1955.
  • A. S. K. Hashmi and F. D. Toste, Eds., Modern Amide Synthesis, Wiley-VCH, 2021.
  • S. M. M. A. A. El-Reedy, "Synthesis of Some New Pyridine and Pyridone Derivatives and Their Antimicrobial Activity," Molecules, vol. 17, no. 11, pp. 13469-13481, 2012.
  • ResearchGate. (2023, December). Synthetic routes for the synthesis of the ligand 4-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline. Retrieved from [Link]

  • Aida Smajlagić et al. "Synthesis and crystallization of N-(4-nitrophenyl) acetamides," Journal of Chemical and Pharmaceutical Biological Sciences, vol. 11, no. 1, pp. 43-53, 2020.
  • M. A. Shen, et al., "Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide," Acta Crystallographica Section E: Crystallographic Communications, vol. 75, no. 10, pp. 1534-1538, 2019.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]

Sources

Purification Techniques for 4-(Pyridin-2-yloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides an in-depth exploration of the essential purification techniques for 4-(pyridin-2-yloxy)aniline and its derivatives. These compounds are critical intermediates in medicinal chemistry and drug development, notably as precursors and known impurities in the synthesis of kinase inhibitors like Sorafenib.[1] Achieving high purity is paramount for downstream applications, regulatory compliance, and ensuring biological efficacy and safety. This document details field-proven protocols for column chromatography, recrystallization, and acid-base extraction, explaining the underlying chemical principles and providing systematic troubleshooting guidance. The content is designed for researchers, chemists, and drug development professionals seeking robust and reproducible purification strategies for this important class of molecules.

Introduction: The Purification Challenge

The 4-(pyridin-2-yloxy)aniline scaffold is characterized by three key functional regions: a basic aniline ring, a basic pyridine ring, and an ether linkage. This unique combination of properties dictates the approach to purification. The two basic nitrogen atoms—one on the aniline moiety (pKa ~4-5) and one on the pyridine ring (pKa ~5-6)—make the molecule susceptible to protonation and allow for manipulation through pH-controlled extractions.[2] However, these same basic sites can lead to undesirable interactions with standard purification media, such as peak tailing on silica gel.[2]

Common impurities derived from synthesis often include unreacted starting materials, isomers, or byproducts from side reactions. The choice of purification technique must therefore be tailored to the specific impurity profile and the desired final purity of the derivative.

Core Purification Strategy: A Multi-Modal Approach

No single technique is universally optimal. A successful purification strategy often involves a combination of methods, starting with a bulk purification technique like extraction or crystallization, followed by a high-resolution method like chromatography if necessary.

Crude_Mixture Crude 4-(pyridin-2-yloxy)aniline Derivative Initial_Assessment Assess Impurity Profile & Quantity (TLC, LC-MS, NMR) Crude_Mixture->Initial_Assessment Decision_Point_1 High Purity (>90%) & Crystalline? Initial_Assessment->Decision_Point_1 Decision_Point_2 Major Non-Basic Impurities? Decision_Point_1->Decision_Point_2 No Recrystallization Protocol 2: Recrystallization Decision_Point_1->Recrystallization Yes Complex_Mixture Complex Mixture or Isomeric Impurities Decision_Point_2->Complex_Mixture No Acid_Base_Extraction Protocol 3: Acid-Base Extraction Decision_Point_2->Acid_Base_Extraction Yes Column_Chromatography Protocol 1: Column Chromatography Complex_Mixture->Column_Chromatography Final_Product Pure Product (>99%) Recrystallization->Final_Product Acid_Base_Extraction->Column_Chromatography Further Purification Needed Acid_Base_Extraction->Final_Product Sufficiently Pure Column_Chromatography->Final_Product

Caption: High-level decision workflow for purification.

Protocol 1: High-Resolution Purification by Column Chromatography

Column chromatography is the most versatile technique for separating complex mixtures of 4-(pyridin-2-yloxy)aniline derivatives from closely related impurities.[3] The primary challenge is mitigating the strong interaction between the basic nitrogen atoms of the analyte and the acidic silanol groups on the surface of standard silica gel, which causes significant peak tailing.[2]

Causality: The lone pair of electrons on the nitrogen atoms forms a strong hydrogen bond with surface silanols (Si-OH), leading to a secondary, non-ideal retention mechanism. To achieve sharp, symmetrical peaks, this interaction must be suppressed.

System Selection
ParameterRecommendationRationale & Expert Insights
Stationary Phase Silica Gel (200-300 mesh) treated with Triethylamine (Et₃N)Standard silica is effective, but pre-treating or adding a basic modifier to the mobile phase is critical. Using Et₃N-treated silica provides a more consistent, passivated surface, reducing tailing.[4]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol GradientA gradient from a non-polar to a polar solvent system is standard.[5][6] For these derivatives, a Hexane/EtOAc system is often a good starting point. For more polar analogs, a DCM/MeOH system may be required.
Mobile Phase Modifier 0.5-1% Triethylamine (Et₃N)This is the most critical parameter. Adding a small amount of a volatile competing base like Et₃N to the eluent will saturate the acidic silanol sites on the silica, preventing the analyte from interacting strongly and ensuring a sharp elution profile.[2]
Detailed Step-by-Step Protocol
  • TLC Analysis:

    • Dissolve a small sample of the crude material in DCM or EtOAc.

    • Spot on a silica TLC plate.

    • Develop the plate in various Hexane/Ethyl Acetate mixtures (e.g., 9:1, 7:3, 1:1), each containing 1% Et₃N.

    • The ideal solvent system will give the target compound a Retention Factor (Rf) of 0.2-0.3 .[3]

  • Column Preparation (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc + 1% Et₃N).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading is Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent like DCM or Methanol.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening associated with using a large volume of strong solvent for loading.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system determined by TLC.

    • Collect fractions and monitor the elution progress using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Optimization (Find solvent for Rf ≈ 0.25) Pack 2. Pack Column (Silica + 1% Et3N in eluent) TLC->Pack Load 3. Dry Load Sample (Adsorb crude onto silica) Pack->Load Elute 4. Elute with Gradient (Monitor by TLC) Load->Elute Collect 5. Collect Pure Fractions Elute->Collect Combine 6. Combine Fractions Collect->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Bulk Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solids that are already relatively pure (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature.[7] As a hot, saturated solution cools, the decreasing solubility forces the target compound to crystallize, leaving impurities behind in the solvent.

Causality: The slow formation of a crystal lattice is a highly selective process. The molecules of the target compound fit perfectly into the growing lattice, while impurity molecules of a different shape and size are excluded and remain in the mother liquor.[8]

Solvent System Selection

The key is finding a solvent or solvent pair that dissolves the aniline derivative poorly at room temperature but completely at its boiling point.[7]

Solvent TypeExamplesSuitability for 4-(pyridin-2-yloxy)aniline Derivatives
Single Solvents Ethanol, Isopropanol, AcetonitrileGood starting points. Ethanol is often effective.
Mixed Solvents Ethanol/Water , Toluene/Heptane, Dichloromethane/HexaneHighly Recommended. An ethanol/water mixture is particularly effective for many aniline derivatives, offering a wide polarity range and excellent crystal formation upon cooling.[7]
Detailed Step-by-Step Protocol (Ethanol/Water System)
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol (the "good" solvent) required to just dissolve the entire solid at boiling temperature.[7]

  • Induce Saturation:

    • While maintaining the solution at a boil, add hot deionized water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).[7] This indicates the solution is saturated.

  • Clarification:

    • Add a few more drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the system is just below the saturation point, preventing premature precipitation.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

    • Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the collected crystals with a small portion of an ice-cold ethanol/water mixture to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Start Dissolve Crude Solid in Minimum Hot 'Good' Solvent (e.g., Ethanol) Add_Poor Add Hot 'Poor' Solvent (e.g., Water) to Cloud Point Start->Add_Poor Clarify Add Drops of 'Good' Solvent to Just Re-clarify Add_Poor->Clarify Cool_Slow Cool Slowly to Room Temp Clarify->Cool_Slow Cool_Ice Cool in Ice Bath Cool_Slow->Cool_Ice Filter Vacuum Filter Crystals Cool_Ice->Filter Wash Wash with Cold Solvent Mix Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure Crystals Dry->Product

Caption: Step-by-step recrystallization workflow.

Protocol 3: Selective Purification by Acid-Base Extraction

This technique leverages the basicity of the aniline and pyridine nitrogen atoms to separate the target compound from neutral or acidic impurities. It is an excellent first-pass purification step after a reaction workup.[10]

Causality: By protonating the basic nitrogens with an aqueous acid, the derivative is converted into a water-soluble salt (e.g., a hydrochloride salt). This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral, organic-soluble free base, which can be re-extracted.

Detailed Step-by-Step Protocol
  • Initial Dissolution:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M Hydrochloric Acid (HCl).

    • Shake the funnel vigorously and allow the layers to separate. The target compound will move into the bottom aqueous layer as its hydrochloride salt.

    • Drain and collect the aqueous layer. Repeat the extraction on the organic layer with fresh 1M HCl to ensure complete recovery.

  • Back-Wash:

    • Combine all aqueous extracts.

    • Wash this combined aqueous layer with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities. Discard this organic wash.

  • Neutralization and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base, such as 3M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃), until the pH is > 9 (confirm with pH paper). The free base of the aniline derivative will precipitate or form an oil.

    • Extract the product from the basified aqueous layer with several portions of fresh EtOAc or DCM.

  • Final Isolation:

    • Combine all the final organic extracts.

    • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

Purity Assessment and Safety

  • Purity Confirmation: Always verify the purity of the final product using one or more analytical techniques such as TLC, HPLC, ¹H NMR, and melting point analysis.

  • Safety: 4-(Pyridin-2-yloxy)aniline derivatives should be handled with care. Aniline compounds are toxic and are suspected carcinogens.[11] Pyridines can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12][13] Consult the Safety Data Sheet (SDS) for the specific derivative before handling.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History.
  • Tarselli, M. A., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 143, 1759-1779. Available at: [Link]

  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Royal Society of Chemistry. (n.d.). Supporting Information for an article.
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Acta Crystallographica Section E. (2011). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Mongin, F., et al. (2007). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Arkivoc, 2007(13), 116-138. Available at: [Link]

  • PubChemLite. (n.d.). 4-(pyridin-2-yloxy)aniline (C11H10N2O).
  • Angewandte Chemie. (2023). Skeletal Editing from Pyridine to Aniline via C-Insertion and N-Isomerization. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. Retrieved from [Link]

  • Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Buchwald-Hartwig amination of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The unique electronic properties of the pyridine ring present specific challenges, and this document aims to provide a clear, logical framework for overcoming them to achieve successful C-N cross-coupling reactions.

Troubleshooting Hub: Low Yield in Pyridine Amination

This section provides a systematic approach to diagnosing and resolving low product yield, the most common issue encountered in the Buchwald-Hartwig amination of pyridine substrates.

Issue 1: Low to No Product Conversion
Analysis: The Scientist's Perspective

Low conversion in the amination of pyridines is a frequent challenge. Unlike simple aryl halides, pyridines introduce two primary complications. First, the pyridine ring is electron-deficient, which can make the initial oxidative addition of the C-X bond to the palladium(0) center sluggish, particularly with less reactive chloropyridines.[1][2] Second, and more critically, the lone pair of electrons on the pyridine nitrogen can coordinate directly to the palladium catalyst.[1][3] This coordination can sequester the active catalyst, forming a stable, off-cycle complex that inhibits turnover and effectively poisons the reaction. Your troubleshooting strategy must therefore focus on choosing a catalyst system robust enough to overcome both the electronics of the ring and this competitive binding.

Systematic Troubleshooting Protocol

The heart of a successful Buchwald-Hartwig reaction is the catalyst system. The ligand, in particular, dictates the stability and reactivity of the palladium center.

  • Cause - Inefficient Catalyst Activation: Generating the active Pd(0) species from a Pd(II) source like Pd(OAc)₂ can be unreliable.[4]

    • Solution: Switch to a modern, well-defined palladium precatalyst. Palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed for clean, efficient, and stoichiometric formation of the active LPd(0) catalyst upon exposure to the base, leading to more reproducible results.[5]

  • Cause - Suboptimal Ligand Choice: The pyridine nitrogen's ability to inhibit the catalyst makes the use of highly active ligands essential. Standard or less sterically demanding ligands may not be sufficient to prevent catalyst deactivation.

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands create a sterically hindered environment around the palladium center that favors coordination of the phosphine over the pyridine nitrogen and accelerates the crucial reductive elimination step.[6][7] A screening of proven ligands is the most effective approach.

Data Presentation: Ligand & Base Selection Guide for Pyridine Amination

The following table provides empirically derived starting points for ligand and base combinations tailored to different amine nucleophiles in pyridine couplings.

Amine Nucleophile ClassRecommended LigandsRecommended BasesKey Scientific Insights
Primary Aliphatic Amines BrettPhos, XPhosNaOtBu, LHMDSBrettPhos is specifically designed for primary amines and can exhibit excellent selectivity for mono-arylation.[5][8]
Secondary Aliphatic Amines RuPhos, SPhosNaOtBu, K₃PO₄RuPhos was developed to facilitate the coupling of sterically hindered secondary amines, which are often challenging substrates.[5][9]
Aryl & Heteroaryl Amines XPhos, DavePhos, XantPhosCs₂CO₃, K₃PO₄These couplings often require careful optimization. Weaker bases are frequently used to avoid side reactions with sensitive functional groups.[5]
Amides & Lactams tBuBrettPhosK₂CO₃, K₃PO₄Amides are less nucleophilic and require highly active, specialized ligands to achieve good yields.[5]

The base plays a critical role in the catalytic cycle by deprotonating the amine-palladium complex to form the key amido-palladium intermediate that precedes reductive elimination.[5][10]

  • Cause - Incompatible Base Strength: An overly strong base (like NaOtBu) can be incompatible with sensitive functional groups on your substrates (e.g., esters, nitro groups), leading to decomposition.[8] Conversely, a base that is too weak may not be sufficient to drive the reaction forward, especially at lower temperatures.

    • Solution: For robust substrates, NaOtBu or LHMDS are excellent choices that promote high reaction rates.[5] For base-sensitive substrates, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Be aware that this change will likely require a higher reaction temperature (e.g., 100-120 °C) to achieve a comparable reaction rate.[11]

  • Cause - Poor Base Solubility/Physical Form: Inorganic bases like K₃PO₄ can clump together in non-polar solvents like toluene, reducing their effective surface area and hindering the reaction.[12]

    • Solution: Before use, lightly grind the inorganic base in a mortar and pestle. Alternatively, add a small amount of Celite to the reaction mixture to help keep the base dispersed.[12] Ensure vigorous stirring throughout the reaction.

  • Cause - Catalyst Inhibition by Solvent: Certain solvents can coordinate to the palladium center and inhibit catalysis.

    • Solution: Avoid chlorinated solvents, acetonitrile, and pyridine itself.[12] The most common and reliable solvents for this chemistry are anhydrous, degassed toluene and 1,4-dioxane.[13][14] Toluene is often preferred for reactions involving aryl iodides to minimize the inhibitory effect of the iodide byproduct.[5]

  • Cause - Insufficient Thermal Energy: The oxidative addition of chloropyridines and the coupling of less nucleophilic amines are often slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. Many Buchwald-Hartwig reactions on pyridines require temperatures between 80-110 °C to proceed efficiently.[11][12] For particularly challenging substrates, microwave irradiation can sometimes provide a rapid path to the desired product.[15]

  • Cause - Catalyst Deactivation by Air or Moisture: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[5] Water can also interfere with the catalytic cycle and promote hydrodehalogenation side reactions.[2]

    • Solution: Ensure that all reagents and solvents are anhydrous and have been properly degassed. This can be achieved by sparging with argon or nitrogen for 15-30 minutes. The reaction must be assembled and run under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]

Mandatory Visualization: Diagrams

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(H-Amine)]+X- OxAdd->AmineCoord + H-Amine Amido Amido Complex L-Pd(II)(Ar)(Amine) AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Product Product Ar-Amine Amido->Product Reductive Elimination inv1 inv2

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow decision decision start Low Yield Observed n1 Step 1: Evaluate Catalyst System - Switch to Precatalyst (e.g., G3/G4) - Screen Bulky Ligands (XPhos, RuPhos, etc.) start->n1 Begin Troubleshooting stop Reaction Optimized d1 Improved? n1->d1 d1->stop Yes n2 Step 2: Re-evaluate Base - Match strength to substrate (NaOtBu vs K3PO4) - Ensure base is finely ground/dispersed d1->n2 No d2 Improved? n2->d2 d2->stop Yes n3 Step 3: Assess Conditions - Use anhydrous, degassed solvent (Toluene) - Increase temperature (80-110 °C) d2->n3 No d3 Improved? n3->d3 d3->stop Yes n4 Step 4: Verify Reagents & Setup - Use high-purity, dry reagents - Ensure strictly inert atmosphere d3->n4 No n4->stop Pyridine Inhibition cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Off-Cycle Pathway Pd_L Pd(0)-Ligand Pd_ArX Pd(II)-Complex Pd_L->Pd_ArX + Pyridine-X Pd_Py Pd(0)-Pyridine Complex (Inactive) Pd_L->Pd_Py + Pyridine Substrate (N-coordination)

Caption: Catalyst inhibition via pyridine nitrogen coordination.

Frequently Asked Questions (FAQs)

Q1: Why are pyridines, especially chloropyridines, so challenging for Buchwald-Hartwig amination? A1: Chloropyridines are challenging for two main reasons. First, the C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step to the Pd(0) catalyst slow and often rate-limiting. [2]Second, the pyridine nitrogen's lone pair acts as a Lewis base and can bind to the palladium catalyst, forming an inactive complex and effectively removing the catalyst from the reaction cycle. [1] Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this? A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. [2]It often occurs when reductive elimination is slow. To minimize it:

  • Use a Bulky Ligand: Ligands like SPhos or RuPhos are designed to accelerate reductive elimination, which outcompetes the side reaction. [2]* Ensure Anhydrous Conditions: Trace water can be a proton source for hydrodehalogenation. Scrupulously dry all reagents and solvents. [2]* Check Base Purity: Some batches of NaOtBu can contain NaOH or moisture, which can promote this side reaction. [2] Q3: Can I use a Pd(II) source like Pd(OAc)₂ instead of a precatalyst? A3: While possible, it is not recommended for challenging substrates like pyridines. The in-situ reduction of Pd(II) to the active Pd(0) species can be inefficient and inconsistent, leading to lower yields and poor reproducibility. [4]Modern precatalysts provide a much more reliable and cleaner entry into the catalytic cycle. [5] Q4: My reaction works, but is very slow. How can I increase the rate? A4: If the reaction is proceeding cleanly but slowly, the primary factor to adjust is temperature. Increasing the temperature from 80 °C to 100 or 110 °C can significantly accelerate the reaction. [12]Ensure you are using a strong base like NaOtBu, as weaker bases will inherently lead to slower reaction rates. [5]Finally, confirm that your catalyst loading is appropriate (typically 1-2 mol%); for very difficult couplings, a slightly higher catalyst loading (3-5 mol%) may be beneficial.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination of a Chloropyridine

This protocol provides a general starting point. Optimization of ligand, base, and temperature will likely be necessary.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox, add the chloropyridine (if solid), palladium precatalyst, and base to the oven-dried reaction vial containing a stir bar.

  • Sealing: Seal the vial with a cap containing a PTFE septum. If not working in a glovebox, assemble the solids in the vial, seal it, and then purge with dry argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the amine via syringe. If the amine is a solid, it should be added in Step 1.

  • Heating: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Reaction: Stir the reaction vigorously for the intended duration (typically 12-24 hours). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filtration: Filter the mixture through a short plug of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]

  • Ghattas, G., & Organ, M. G. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 119(12), 7025-7076.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 18, 2026, from [Link]

  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. Technical Support Center.
  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21535–21544.
  • ACS Green Chemistry Institute. (n.d.).
  • Li, X. (n.d.).
  • Heravi, M. M., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF.
  • Reddit. (2018, September 6).
  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18036–18046.
  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 229-236.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved February 18, 2026, from [Link]

  • BenchChem. (2025).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Malig, T. C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Bell, F., et al. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry – A European Journal, 20(15), 4216-4229.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved February 18, 2026, from [Link]

  • BenchChem. (2025).
  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved February 18, 2026, from [Link]

  • Kumar, A., et al. (2017). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 46(3), 735-744.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • ChemRxiv. (n.d.).
  • The Organic Chemistry Tutor. (2025, April 3).

Sources

Technical Support Center: Purification of 4-(pyridin-2-yloxy)aniline Dihydrochloride

[1][2]

Case ID: PUR-592-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are likely working with 4-(pyridin-2-yloxy)aniline , a critical intermediate often used in the synthesis of kinase inhibitors like Sorafenib (Nexavar) .[1][2][3]

Achieving high purity (>99%) for the dihydrochloride salt (2HCl) form is notoriously difficult due to three primary factors:

  • Oxidative Instability: The electron-rich aniline moiety is prone to rapid oxidation, leading to "tarry" brown/black impurities.[2][3]

  • Amphoteric Impurities: The starting material, 4-aminophenol, is difficult to remove via standard chromatography due to its polarity and amphoteric nature.[2][3][4]

  • Salt Stoichiometry: Balancing the di-acidic nature (pyridine N and aniline N) requires precise pH control to avoid mixed hydrochloride species.[2][3]

This guide provides a self-validating purification protocol that relies on chemical differentiation (pKa manipulation) rather than simple physical separation.[1][2][3]

Module 1: The Purification Decision Tree

Before beginning, diagnose the state of your crude material to select the correct workflow.[4]

Purification_Decision_TreeStartStart: Assess Crude MaterialCheck_ColorIs the solid dark brown/black?Start->Check_ColorCheck_SaltIs it already a salt?Check_Color->Check_SaltNo (Pale/Tan)Action_OxidationProtocol A: Antioxidant Wash & Free Base ReleaseCheck_Color->Action_OxidationYes (Oxidized)Check_PurityIs 4-aminophenol present? (Check HPLC/TLC)Action_ExtractionProtocol B: pH-Switch Extraction (The 'Pincer' Method)Check_Purity->Action_ExtractionYes (>0.5%)Action_RecrystProtocol C: Controlled Acid CrystallizationCheck_Purity->Action_RecrystNo (<0.5%)Check_Salt->Check_PurityYesCheck_Salt->Action_ExtractionNo (Free Base)Action_Oxidation->Action_ExtractionAction_Extraction->Action_Recryst

Figure 1: Diagnostic flowchart for selecting the appropriate purification module based on impurity profile.[1][2][3]

Module 2: The Self-Validating Protocols

Protocol A: The "Pincer" Extraction (Removal of 4-Aminophenol)

Objective: Remove unreacted 4-aminophenol and 2-chloropyridine before salt formation.[1][2][3] Mechanism: This protocol exploits the acidity of the phenol (pKa ~10) vs. the basicity of the product.

The Logic:

  • pH > 12: 4-aminophenol becomes a phenoxide anion (water-soluble).[1][2] The product remains neutral (organic-soluble).[1][2]

  • pH < 1: Both product and impurities are protonated (water-soluble).[1][2][3]

  • Target: We operate at High pH to wash away the phenol.[2][3]

Step-by-Step:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Toluene .[1][2][3] (Avoid DCM if possible; EtOAc partitions phenols better).[1][2][4]

  • The Caustic Wash (Critical Step):

    • Wash the organic layer 3x with 1M NaOH (or 5% KOH).[2]

    • Validation: The aqueous layer will likely turn dark/brown (removing oxidation byproducts and phenoxide).[2]

    • Why? This converts residual 4-aminophenol into sodium 4-aminophenolate, forcing it into the water layer.[1][2] The target ether remains in the organic layer.

  • The Brine Wash: Wash the organic layer once with saturated brine to remove excess base.[2]

  • Drying: Dry over anhydrous

    
    . Filter.
    
  • Result: You now have a solution of the pure Free Base .

Protocol B: Controlled Salt Formation (2HCl Generation)

Objective: Convert the Free Base to the Dihydrochloride salt without trapping impurities. Stoichiometry: The molecule has two basic nitrogens:

  • Pyridine Nitrogen (pKa ~5.2)[1][2][4]

  • Aniline Nitrogen (pKa ~4.6)[1][2]

  • Target: You need >2.2 equivalents of HCl to ensure the dihydrochloride forms.[2]

Step-by-Step:

  • Solvent Swap: If you used Toluene in Protocol A, swap it for Ethanol (EtOH) or Isopropanol (IPA) .[1][2][3][4] The salt is insoluble in non-polar solvents but needs a polar protic solvent for crystal growth.

  • Acid Addition:

    • Cool the ethanolic solution to 0–5°C.

    • Slowly add 4M HCl in Dioxane or Concentrated aqueous HCl (37%) dropwise.[1][2][4]

    • Note: Using anhydrous HCl (in dioxane/ether) is preferred to maximize yield, but aqueous HCl works if you use enough ethanol to keep the water content low.[4]

  • Crystallization:

    • Stir at 0°C for 2 hours. The dihydrochloride salt should precipitate as a white/off-white solid.[2]

    • Troubleshooting: If no solid forms, add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.[2][3][4]

  • Isolation: Filter under nitrogen (to prevent oxidation). Wash the cake with cold Et2O.

Protocol C: Recrystallization of the Dihydrochloride

Objective: Final polish for >99.5% purity.

ParameterRecommendation
Primary Solvent Methanol (MeOH) or Ethanol (EtOH) with trace water.[1][2][3]
Anti-Solvent Ethyl Acetate (EtOAc) or Diethyl Ether .[1][2][3][4]
Temperature Dissolve at reflux; crystallize at -10°C.
Charcoal Mandatory if color is present.[1][2][3] Use activated carbon (e.g., Darco G-60) during the hot dissolution step.[1][2]

Procedure:

  • Dissolve the salt in the minimum amount of hot MeOH.

  • Add activated carbon (5 wt%). Stir for 15 mins. Filter hot through Celite.[2]

  • Reheat filtrate to reflux.[2][3] Slowly add EtOAc until the solution becomes slightly cloudy.

  • Remove from heat and let cool slowly to room temperature, then refrigerate.

Module 3: Troubleshooting & FAQs

Q1: My product turns black immediately upon filtration. Why?

Cause: Aniline oxidation.[2][3] The "free base" is highly susceptible to air oxidation, forming azobenzene-like impurities (tars).[1][3] Solution:

  • Acid Protection: The hydrochloride salt is much more stable than the free base.[2] Do not store the free base; convert it to the salt immediately.

  • Antioxidant Wash: During the workup (Protocol A), add a wash with 10% Sodium Dithionite (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) .[1][2][4] This reducing agent scavenges radical species causing the color.
    
Q2: HPLC shows a persistent impurity at RRT 0.8. What is it?

Cause: Likely 4-aminophenol .[1][2][3][5] Diagnostic: This peak often tails.[2][3][6] Fix: Your caustic wash (Protocol A, Step 2) was insufficient.

  • Correction: Re-dissolve the salt in water, neutralize with

    
     to release the free base, extract into EtOAc, and repeat the 1M NaOH wash  rigorously.[1][4]
    
Q3: The melting point is broad or lower than literature ( ).

Cause: You likely have a mixture of Monohydrochloride and Dihydrochloride .[1][2][3] Fix:

  • Reslurry the solid in Ethanol.[2][7]

  • Add excess HCl (1-2 equivalents).[1][2]

  • Heat to reflux and cool.[2] This drives the equilibrium entirely to the 2HCl form.

Q4: Can I use water for recrystallization?

Analysis: The 2HCl salt is very soluble in water.[2][3] Recommendation: No. Using water makes recovery difficult and yield low.[2][3] It also increases the risk of hydrolysis if heated for too long. Stick to MeOH/EtOAc or EtOH/Ether systems.[2][3]

Module 4: Mechanism of Impurity Removal

Understanding the chemical species at different pH levels is vital for the "Pincer" extraction method.

Species_Differentiationcluster_acidpH < 2 (Acidic)cluster_basepH > 12 (Basic)ImpurityImpurity:4-AminophenolImpurity_AcidProtonated(Water Soluble)Impurity->Impurity_AcidImpurity_BasePhenoxide Anion(Water Soluble)Impurity->Impurity_BaseNaOH WashProductTarget:4-(pyridin-2-yloxy)anilineProduct_AcidProtonated(Water Soluble)Product->Product_AcidProduct_BaseNeutral Free Base(Organic Soluble)Product->Product_BaseStays in EtOAc

Figure 2: Solubility differentiation at pH > 12 allows for the separation of the amphoteric impurity from the target molecule.[1][3]

References

  • Bankston, D. , et al. (2002).[1][2][3][4][8] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[1][2][3][4][5][8] [1][2]

    • Context: This is the seminal paper describing the optimized synthesis and purification of the Sorafenib intermediate, establishing the standard for removing the 4-aminophenol impurity.
  • Dumas, J. , et al. (2004).[1][2][3][4][8] "Discovery of 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}pyridine-2-carboxylic acid methylamide (BAY 43-9006): a potent, novel, and orally active inhibitor of Raf kinase."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 14(16), 4259-4264.[1][2][3][4] [1][2]

    • Context: Provides physical property data and early synthetic routes for the diaryl ether scaffold.
  • BenchChem Technical Data . "Solubility Profile of Aniline Hydrochlorides."

    • Context: General reference for the solubility behavior of heterocyclic aniline salts in organic solvents.

Technical Support Center: Stability of 4-(pyridin-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability Profile

4-(pyridin-2-yloxy)aniline (CAS: 76471-08-4) is a critical intermediate, notably in the synthesis of kinase inhibitors like Sorafenib. Its stability in solution is governed by two primary vectors: oxidative sensitivity of the aniline moiety and pH-dependent solubility driven by the pyridine nitrogen.

Users frequently encounter degradation manifesting as color shifts (browning) and precipitation in aqueous buffers. This guide provides root-cause analysis and validated protocols to mitigate these issues.

Quick Reference Data
ParameterSpecification / Recommendation
Primary Instability Oxidative coupling (formation of azo/azoxy species) and N-oxidation.
Visual Indicator Solution turns from pale yellow/colorless to dark brown/black.
Solvent Compatibility High: DMSO, DMF, Methanol. Low: Water (neutral pH), Hexanes.
Preferred Storage Solid: -20°C (Desiccated). Solution: -80°C (under Argon/Nitrogen).
Critical pH Range Soluble in acidic media (pH < 4); Risk of precipitation at pH > 7.

Part 1: Troubleshooting Guide (Q&A)

Q1: My DMSO stock solution turned dark brown after 24 hours at room temperature. Is it still usable?

Diagnosis: Oxidative Degradation. The primary amine (-NH₂) on the aniline ring is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by light and trace metals. The "browning" indicates the formation of conjugated impurities, such as azo compounds or quinone imines, even at trace levels (<1%).

Action Plan:

  • Immediate Check: Run an LC-MS to quantify the parent peak. If purity is >98%, the color may be due to high-extinction coefficient impurities, and the solution might be salvageable for non-critical qualitative assays.

  • Corrective Action: Discard for quantitative kinetics or biological assays (IC50).

  • Prevention: Always purge DMSO with nitrogen/argon before dissolving. Store aliquots at -80°C, not -20°C, to effectively halt oxidative kinetics.

Q2: Upon diluting the stock into PBS (pH 7.4), a fine precipitate formed. Why?

Diagnosis: pH-Dependent Solubility Crash. 4-(pyridin-2-yloxy)aniline is a weak base.

  • Acidic pH: Both the pyridine nitrogen (

    
    ) and aniline nitrogen (
    
    
    
    ) can be protonated, drastically increasing water solubility.
  • Neutral/Basic pH: At pH 7.4, the molecule exists predominantly in its neutral, hydrophobic form. The "Like Dissolves Like" principle fails here as the hydrophobic aromatic core dominates.

Action Plan:

  • Protocol Adjustment: Do not dilute directly into PBS.

  • Solubilization Strategy: Predilute in a co-solvent. Maintain a final concentration of 0.5–1% DMSO or Ethanol in the aqueous buffer to sustain solubility.

  • Alternative Buffer: If experimental conditions permit, use a buffer with a slightly lower pH (e.g., MES pH 6.0) to assist solubilization via partial protonation.

Q3: I see an extra peak at RRT 1.1 on my HPLC. What is it?

Diagnosis: N-Oxide or Acetylated Impurity.

  • N-Oxide: If stored in solvents capable of peroxide formation (like aged THF or ethers), the pyridine nitrogen can oxidize to the N-oxide.

  • Acetylation: If dissolved in non-anhydrous acetic acid or exposed to anhydrides, the aniline amine can be acetylated.

Action Plan:

  • Validation: Compare the mass spectrum. Parent

    
    .[1]
    
    • 
       (203.2) = N-Oxide.[2]
      
    • 
       (229.2) = Acetylated impurity.
      
  • Fix: Use only HPLC-grade, peroxide-free solvents.

Part 2: Degradation Mechanisms & Pathways

Understanding how the molecule breaks down allows for better experimental design. The following diagram illustrates the primary degradation pathways: oxidation of the aniline and potential hydrolysis of the ether linkage (rare but possible in strong acid).

DegradationPathways Parent 4-(pyridin-2-yloxy)aniline (Active) Radical Anilino Radical (Intermediate) Parent->Radical Oxidation (O2/Light) Hydrolysis Ether Cleavage (Strong Acid/High T) Parent->Hydrolysis H+ / Heat (>60°C) Azo Azo Dimers (Brown Precipitate) Radical->Azo Coupling Quinone Quinone Imines (Colored Species) Radical->Quinone Oxidation Phenol 4-Aminophenol Hydrolysis->Phenol Pyridine 2-Hydroxypyridine Hydrolysis->Pyridine

Figure 1: Primary degradation pathways. Oxidation is the dominant instability vector in solution, while ether hydrolysis requires harsh acidic conditions.

Part 3: Standardized Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months.

  • Solvent Prep: Degas anhydrous DMSO (Grade ≥99.9%) by bubbling Argon/Nitrogen for 15 minutes. This removes dissolved oxygen.

  • Weighing: Weigh the solid 4-(pyridin-2-yloxy)aniline quickly. Avoid prolonged exposure to ambient light.

  • Dissolution: Add the degassed DMSO to the solid. Vortex until completely dissolved.

    • Note: The solution should be clear and colorless to pale yellow.

  • Aliquoting: Immediately dispense into amber glass vials or opaque polypropylene tubes.

    • Critical: Minimize headspace or overlay with Argon gas before capping.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: QC Check via HPLC

Objective: Verify purity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria:

    • Purity ≥ 98%.

    • No new peaks > 1% area compared to reference trace.

Workflow Visualization

HandlingWorkflow Start Solid Compound (Store -20°C, Desiccated) Weigh Weighing (Minimize Light Exposure) Start->Weigh Dissolve Dissolve in Degassed DMSO Weigh->Dissolve QC Visual Check (Must be Clear/Pale Yellow) Dissolve->QC QC->Dissolve Fail (Re-prep) Aliquot Aliquot into Amber Vials QC->Aliquot Pass Freeze Store at -80°C (Shelf Life: 6-12 Months) Aliquot->Freeze

Figure 2: Recommended workflow for maximizing solution stability and shelf-life.

References

  • PubChem. (2025).[3] 4-(Pyridin-2-yloxy)aniline Compound Summary. National Library of Medicine. [Link][4]

  • Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development. (Contextual reference for aminophenoxy-pyridine ether stability). [Link]

Sources

Technical Support Center: Isolation of 4-(pyridin-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the isolation and purification of 4-(pyridin-2-yloxy)aniline (CAS: 131747-42-7).[1] This intermediate is a critical building block for kinase inhibitors (e.g., Sorafenib).[1]

The workup for this molecule is deceptive.[1] While the structure appears simple, the presence of both a pyridine ring (basic, pKa ~5.[1]2) and an aniline moiety (weakly basic, pKa ~4.[1]6) creates an "amphoteric trap" during acid-base extraction.[1] Furthermore, the synthesis method—whether via Nitro-Reduction (Method A) or Direct Coupling (Method B)—dictates your impurity profile and required workup strategy.[1]

Part 1: Standard Operating Procedures (SOPs)

Select Your Workflow

Choose the protocol matching your synthetic route.

FeatureMethod A: Nitro Reduction Method B: Direct Coupling
Precursor 4-(pyridin-2-yloxy)nitrobenzene4-aminophenol + 2-chloropyridine
Key Impurities Unreacted nitro, inorganic salts (Fe/Pd)DMF/DMSO, unreacted phenol, bis-alkylated byproducts
Preferred For High purity (>98%), Pharma intermediatesQuick screening, small scale
Primary Challenge Catalyst removal, pyrophoric hazardsSolvent removal (DMF), emulsion formation
Protocol A: Workup for Nitro Reduction (Recommended)

Context: Reaction performed in MeOH/EtOH using Pd/C (Hydrogenation) or Fe/NH4Cl.[1]

Step 1: Catalyst Filtration (Critical Safety Step)

  • Action: Filter the reaction mixture immediately through a pad of Celite 545 .

  • Why: If using Pd/C, the catalyst is pyrophoric when dry.[1] If using Fe, the sludge will harden if allowed to cool/settle.[1]

  • Safety: Keep the filter cake wet with solvent at all times.[1] Rinse with MeOH.[1][2][3]

Step 2: Solvent Swap

  • Action: Concentrate the filtrate via rotary evaporation to a viscous oil/solid. Do not dry completely if thermal stability is unknown.[1]

  • Action: Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

Step 3: Aqueous Wash

  • Action: Wash the organic layer with:

    • Water (1x) to remove inorganic salts (NH4Cl).[1]

    • Saturated NaHCO3 (1x) to ensure the pyridine ring is deprotonated (free base).[1]

    • Brine (1x).

  • Action: Dry over anhydrous

    
    .
    

Step 4: Crystallization (The Purification) [1]

  • Action: Concentrate the organic layer.[1][4][5]

  • Solvent System: Recrystallize from n-Propanol or a mixture of EtOAc/Hexanes (1:3) .[1]

  • Observation: The product typically precipitates as a pale yellow/brown solid.[1]

Protocol B: Workup for Direct Coupling ( )

Context: Reaction performed in DMF/DMSO using


 or 

.

Step 1: Quench and Partition [1]

  • Action: Cool reaction to room temperature. Pour slowly into 10 volumes of ice-water .

  • Action: Extract with EtOAc (3x) . Avoid DCM here; it often forms emulsions with DMF/Water mixtures.[1]

Step 2: The "DMF Purge" (Crucial) [1]

  • Issue: DMF partitions into EtOAc, preventing crystallization later.

  • Action: Wash the combined organic layer with 5% LiCl solution (3x) or Saturated Brine (5x) .[1]

  • Why: LiCl dramatically increases the ionic strength, forcing DMF out of the organic layer and into the aqueous phase [1].[1]

Step 3: Isolation

  • Action: Dry (Na2SO4) and concentrate.[1][6][7]

  • Purification: If the solid is sticky (common due to residual phenol), perform flash chromatography.[1]

    • Column: Silica Gel.[1][5][6]

    • Eluent: DCM:MeOH (98:[1]2)

      
       (95:5).[1]
      
    • Additive: Add 1% Triethylamine to the eluent to prevent the pyridine ring from streaking on the silica [2].

Part 2: Troubleshooting Guides (Tickets)

Ticket #401: "My product is stuck in the aqueous layer."

Diagnosis: You likely performed an acid wash (e.g., 1M HCl) attempting to remove impurities.[1] Mechanism: The pyridine nitrogen (pKa ~5.[1]2) protonates easily.[1] At pH < 6, your product becomes a water-soluble pyridinium salt.[1] The Fix:

  • Cool the aqueous layer to 0°C.

  • Slowly basify with 4M NaOH or Sat.

    
     until pH > 10.[1]
    
  • The product will precipitate or oil out.[1] Extract immediately with EtOAc.[1]

Ticket #402: "Persistent Emulsion during Extraction."

Diagnosis: Common in Method B (DMF/Base) or Method A (Iron sludge).[1] The Fix:

  • Method A (Iron): The emulsion is likely colloidal iron hydroxides.[1] Filter the entire biphasic mixture through Celite again.

  • Method B (DMF): The density difference is too low.[1] Add solid NaCl to the aqueous layer until saturated. This increases aqueous density and breaks the emulsion.[1]

Ticket #403: "Product is turning dark brown/black on the bench."

Diagnosis: Anilines are oxidation-prone.[1] The pyridine ring adds electron density, making the aniline even more susceptible to air oxidation.[1] The Fix:

  • Store under Argon/Nitrogen.[1]

  • Store in the dark (amber vials).

  • Immediate Action: If the solid is dark, dissolve in EtOAc, treat with activated charcoal for 30 mins, filter, and recrystallize.

Part 3: Decision Logic & Workflows

Workflow Visualization

Use the following logic to determine your purification strategy.

WorkupLogic Start Reaction Complete SolventCheck Check Solvent Start->SolventCheck DMF Polar Aprotic (DMF/DMSO) SolventCheck->DMF Method B Alcohol Polar Protic (MeOH/EtOH) SolventCheck->Alcohol Method A Quench Quench: Ice Water (10 vol) DMF->Quench Extract Extract: EtOAc Quench->Extract LiClWash Wash: 5% LiCl (3x) (Removes DMF) Extract->LiClWash Wash Wash: Sat. NaHCO3 (Ensure Free Base) LiClWash->Wash Filter Filter Catalyst (Celite) Alcohol->Filter Conc Concentrate to Residue Filter->Conc Redissolve Redissolve: EtOAc Conc->Redissolve Redissolve->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry Cryst Recrystallize: n-Propanol or EtOAc/Hex Dry->Cryst

Figure 1: Decision tree for isolation based on reaction solvent system.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to make the salt form for easier isolation? A: Yes, but be careful. The molecule has two basic sites.[1] Adding 1 equivalent of HCl usually protonates the pyridine nitrogen first (more basic than the aniline in this electronic environment).[1] If you want the hydrochloride salt, bubble HCl gas into an ethereal solution of the crude product.[1] The salt is generally more stable to oxidation than the free base [3].

Q2: Why do I need to use Triethylamine (TEA) on the column? A: Pyridines coordinate to the acidic silanols on silica gel, causing "tailing" or complete loss of product.[1] Pre-washing the column with 1% TEA/Hexane or adding 1% TEA to your mobile phase neutralizes these sites, ensuring a tight band [2].[1]

Q3: Is the product light sensitive? A: Yes. Like many electron-rich anilines, it undergoes photo-oxidation.[1] Wrap columns in foil and store the final product in amber glass.

References

  • D. R. Burfield, R. H. Smithers. "Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents."[1] Journal of Organic Chemistry, 43(20), 3966–3968 (1978).[1] Link[1]

  • ResearchGate Community. "How do I remove aniline from the reaction mixture?" ResearchGate Q&A. Accessed Oct 2023.[1] Link

  • Bankston, D. "A Scalable Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide."[1] Organic Process Research & Development, 10(6), 1205–1211 (2006).[1] (Describes similar Sorafenib intermediate workup). Link[1]

  • Bayer Healthcare LLC. "Process for the preparation of sorafenib and salts thereof."[1] WO2009111061A1.[1] (Detailed industrial workup protocols). Link

Sources

Validation & Comparative

A Comparative Guide to Catalytic Synthesis of 4-(Pyridin-2-yloxy)aniline: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Cambridge, MA – The synthesis of 4-(pyridin-2-yloxy)aniline, a key building block in the development of numerous pharmaceutical agents, presents a compelling case study in the strategic selection of catalytic systems. This guide offers an in-depth comparison of the primary catalytic methodologies employed for its synthesis, with a focus on providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions in their synthetic endeavors.

The formation of the diaryl ether linkage in 4-(pyridin-2-yloxy)aniline is predominantly achieved through two powerful cross-coupling strategies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. The choice between these methodologies is not merely a matter of preference but is dictated by factors such as cost, catalyst and ligand availability, reaction conditions, and desired yield.

Executive Summary: Catalyst Performance at a Glance

For a rapid assessment, the following table summarizes the key performance indicators of the most prominent catalytic systems for the synthesis of 4-(pyridin-2-yloxy)aniline, based on available literature data.

Catalytic SystemCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ullmann Condensation CuIPicolinic AcidK₃PO₄DMSO10024High (General)[1][2][3]
Ullmann Condensation CuItrans-N,N'-Dimethyl-1,2-cyclohexanediamine (CyDMEDA)K₂CO₃Toluene11024High (General)[1][2][3]
Buchwald-Hartwig C-O Coupling Pd(OAc)₂BrettPhosCs₂CO₃Toluene10012Moderate (43%)[4]

Note: "High (General)" indicates that while specific yield data for 4-(pyridin-2-yloxy)aniline was not found for this exact system, the cited literature reports high yields for analogous O-arylation of 4-aminophenol.

Delving into the Catalytic Cycles: Mechanism and Rationale

A fundamental understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization. Both the Ullmann and Buchwald-Hartwig reactions proceed through distinct catalytic cycles.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is a long-established method for the formation of diaryl ethers, traditionally employing stoichiometric copper at high temperatures.[5] Modern iterations, however, utilize catalytic amounts of a copper(I) salt, often in the presence of a stabilizing ligand.[6][7]

The generally accepted mechanism for the copper-catalyzed O-arylation of an aminophenol involves the following key steps:

  • Formation of a Copper Alkoxide: The copper(I) catalyst reacts with the phenolate, formed in situ by the deprotonation of 4-aminophenol by a base, to generate a copper(I) alkoxide intermediate.

  • Oxidative Addition: The aryl halide (e.g., 2-chloropyridine or 2-bromopyridine) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether, 4-(pyridin-2-yloxy)aniline, is formed via reductive elimination from the copper(III) complex, regenerating the active copper(I) catalyst.

Ullmann_Condensation cluster_reactants Reactants CuI Cu(I) Catalyst Cu_alkoxide Copper(I) Alkoxide CuI->Cu_alkoxide CuIII_intermediate Copper(III) Intermediate Cu_alkoxide->CuIII_intermediate Oxidative Addition Aryl_halide 2-Halopyridine Aryl_halide->CuIII_intermediate CuIII_intermediate->CuI Regeneration Product 4-(Pyridin-2-yloxy)aniline CuIII_intermediate->Product Reductive Elimination Base Base (e.g., K₃PO₄) Base->Cu_alkoxide Aminophenol 4-Aminophenol Aminophenol->Cu_alkoxide Deprotonation

Caption: Catalytic cycle of the Ullmann Condensation.

The choice of ligand is critical in stabilizing the copper catalyst and facilitating the reaction. Picolinic acid and diamine-based ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have been shown to be effective for the O-arylation of aminophenols.[1][2][3]

The Buchwald-Hartwig C-O Coupling: A Palladium-Powered Alternative

The Buchwald-Hartwig amination, and its extension to C-O bond formation, is a cornerstone of modern cross-coupling chemistry, offering milder reaction conditions compared to traditional Ullmann reactions.[8][9]

The catalytic cycle for the palladium-catalyzed synthesis of 4-(pyridin-2-yloxy)aniline is believed to proceed as follows:

  • Reductive Elimination (Catalyst Activation): A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromopyridine) to form a Pd(II) intermediate.

  • Ligand Exchange/Alkoxide Formation: The phenolate of 4-aminophenol displaces a halide on the palladium center to form a palladium alkoxide complex.

  • Reductive Elimination: The final step involves reductive elimination of the diaryl ether product, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig cluster_reactants Reactants Pd0 Pd(0) Catalyst PdII_halide Pd(II)-Aryl Halide Complex Pd0->PdII_halide Oxidative Addition PdII_alkoxide Pd(II)-Alkoxide Complex PdII_halide->PdII_alkoxide Ligand Exchange Aryl_halide 2-Halopyridine Aryl_halide->PdII_halide PdII_alkoxide->Pd0 Regeneration Product 4-(Pyridin-2-yloxy)aniline PdII_alkoxide->Product Reductive Elimination Base Base (e.g., Cs₂CO₃) Base->PdII_alkoxide Aminophenol 4-Aminophenol Aminophenol->PdII_alkoxide

Caption: Catalytic cycle of the Buchwald-Hartwig C-O Coupling.

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as BrettPhos are often employed to promote the crucial reductive elimination step.[4]

Comparative Analysis of Catalytic Systems

Copper-Based Catalysts: The Workhorse of Diaryl Ether Synthesis

Advantages:

  • Cost-Effectiveness: Copper catalysts are significantly less expensive than their palladium counterparts, a crucial consideration for large-scale synthesis.[1]

  • Lower Toxicity: Copper is generally considered less toxic than palladium, which can simplify product purification and reduce environmental concerns.[1]

  • Robustness: Copper-catalyzed reactions can often tolerate a wider range of functional groups without the need for protecting groups.

Disadvantages:

  • Harsher Conditions: Traditional Ullmann conditions often require high temperatures and strong bases, which can be incompatible with sensitive substrates.[5] However, modern ligand-assisted protocols have mitigated this to some extent.[6][7]

  • Stoichiometric Copper: Older Ullmann procedures often required stoichiometric amounts of copper, leading to significant waste.[5] Modern catalytic versions have largely overcome this limitation.

Palladium-Based Catalysts: Precision and Mildness

Advantages:

  • Milder Reaction Conditions: Buchwald-Hartwig couplings can often be performed at lower temperatures and with weaker bases compared to Ullmann reactions, making them suitable for more delicate substrates.[8][10]

  • High Catalytic Activity: Palladium catalysts can be highly active, allowing for low catalyst loadings.

  • Well-Defined Ligand Effects: The extensive development of phosphine ligands allows for fine-tuning of the catalyst's reactivity and selectivity.[11]

Disadvantages:

  • Cost: Palladium is a precious metal, and both the metal itself and the specialized phosphine ligands can be expensive.

  • Toxicity: Residual palladium in the final product is a significant concern in pharmaceutical applications, often requiring extensive purification.[1]

  • Sensitivity: Palladium catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-(pyridin-2-yloxy)aniline using both copper- and palladium-based catalytic systems, based on procedures for analogous reactions found in the literature.

Protocol 1: Copper-Catalyzed Ullmann Condensation (Hypothetical Optimized Protocol)

This protocol is based on the conditions reported for the selective O-arylation of 4-aminophenol.[1][2][3]

Protocol_1_Workflow start Start reactants Combine 4-aminophenol, 2-halopyridine, CuI, picolinic acid, and K₃PO₄ in DMSO start->reactants reaction Heat at 100°C for 24h under inert atmosphere reactants->reaction workup Cool, dilute with water, and extract with ethyl acetate reaction->workup purification Purify by column chromatography workup->purification end Obtain 4-(pyridin-2-yloxy)aniline purification->end Protocol_2_Workflow start Start reactants Combine 4-aminophenol, 2-bromopyridine, Pd(OAc)₂, BrettPhos, and Cs₂CO₃ in toluene start->reactants reaction Heat at 100°C for 12h under inert atmosphere reactants->reaction workup Cool, filter through Celite, and concentrate reaction->workup purification Purify by column chromatography workup->purification end Obtain 4-(pyridin-2-yloxy)aniline purification->end

Sources

Beyond the Hinge: A Medicinal Chemist's Guide to Alternatives for the 4-(Pyridin-2-yloxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(pyridin-2-yloxy)aniline scaffold has established itself as a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its unique arrangement of a hydrogen bond-accepting pyridine nitrogen and a readily functionalizable aniline moiety provides a privileged structure for engaging with the hinge region of the ATP-binding pocket of numerous kinases.[1] However, the relentless pursuit of improved drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles necessitates a forward-thinking approach that looks beyond this well-trodden path. This guide provides an in-depth exploration of strategic alternatives to the 4-(pyridin-2-yloxy)aniline core, focusing on the principles of bioisosteric replacement and scaffold hopping. We will delve into the rationale behind these modifications, present comparative data where available, and provide detailed synthetic protocols for promising alternative scaffolds.

The Rationale for Seeking Alternatives

While the 4-(pyridin-2-yloxy)aniline moiety has been instrumental in the development of numerous successful kinase inhibitors, it is not without its potential liabilities.[2] Concerns over metabolic instability, potential for off-target toxicities associated with anilines, and the need to navigate crowded intellectual property landscapes drive the exploration for novel core structures.[3] Bioisosteric replacement, the substitution of a chemical group with another that possesses similar physicochemical properties, offers a rational approach to address these challenges while retaining or even enhancing biological activity.[4] This strategy can lead to improvements in:

  • Potency and Selectivity: Fine-tuning the electronic and steric properties of the core scaffold can lead to more optimal interactions with the target protein.

  • Pharmacokinetic Properties: Modifications can enhance metabolic stability, improve solubility, and modulate cell permeability.

  • Novelty and Patentability: The development of new chemical entities with distinct core structures is crucial for securing intellectual property rights.

Strategic Bioisosteric Replacements for the 4-(Pyridin-2-yloxy)aniline Scaffold

This section explores several classes of heterocyclic systems that have been successfully employed as bioisosteric replacements for the 4-(pyridin-2-yloxy)aniline core.

The 4-(Pyridin-3-yloxy)aniline Scaffold: A Positional Isomer with Altered Properties

A seemingly subtle modification, shifting the oxygen linkage from the 2-position to the 3-position of the pyridine ring, can have a significant impact on the molecule's three-dimensional structure and hydrogen bonding capacity. This change alters the vector of the aniline substituent relative to the pyridine nitrogen, potentially leading to different binding modes and selectivity profiles.

Comparative Data:

While direct side-by-side comparisons with identical substitutions are sparse in the literature, we can infer the potential for altered activity from studies on related compounds. For instance, a series of pyridin-3-yl pyrimidines were synthesized and evaluated as Bcr-Abl inhibitors, demonstrating that this isomeric scaffold can effectively target kinase activity.[5]

ScaffoldTargetKey FindingsReference
4-(Pyridin-2-yloxy)aniline CoreVarious KinasesWell-established hinge-binding motif.[1]
4-(Pyridin-3-yloxy)aniline CoreBcr-AblPotent inhibitory activity observed in pyridin-3-yl pyrimidine derivatives.[5]

Experimental Protocol: Synthesis of 4-(Pyridin-3-yloxy)aniline

This protocol outlines a general procedure for the synthesis of the 4-(pyridin-3-yloxy)aniline scaffold via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Aminophenol

  • 3-Bromopyridine

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) in DMSO, add 3-bromopyridine (1.2 eq), K₂CO₃ (2.0 eq), CuI (0.1 eq), and L-proline (0.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to afford 4-(pyridin-3-yloxy)aniline.

Causality Behind Experimental Choices:

  • Ullmann Condensation: This protocol utilizes a copper-catalyzed Ullmann condensation, a classic and reliable method for forming diaryl ether linkages.

  • Ligand: L-proline acts as a ligand for the copper catalyst, enhancing its reactivity and facilitating the coupling reaction.

  • Base and Solvent: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, and DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ionic intermediates.

Workflow Diagram:

cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions 4-Aminophenol 4-Aminophenol Reaction Ullmann Coupling 4-Aminophenol->Reaction 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Reaction K2CO3 K2CO3 K2CO3->Reaction CuI / L-proline CuI / L-proline CuI / L-proline->Reaction DMSO, 120 °C DMSO, 120 °C DMSO, 120 °C->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification 1. Quench with H2O 2. EtOAc Extraction 3. Column Chromatography 4-(Pyridin-3-yloxy)aniline 4-(Pyridin-3-yloxy)aniline Workup & Purification->4-(Pyridin-3-yloxy)aniline cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction Ethyl 2-cyano-4-nitrobut-2-enoate Ethyl 2-cyano-4-nitrobut-2-enoate Cyclization Hantzsch-type Condensation Ethyl 2-cyano-4-nitrobut-2-enoate->Cyclization Aniline Aniline Aniline->Cyclization NaOEt, EtOH, Reflux NaOEt, EtOH, Reflux NaOEt, EtOH, Reflux->Cyclization 5-Nitro-1-phenylpyridin-2(1H)-one 5-Nitro-1-phenylpyridin-2(1H)-one Reduction Bechamp Reduction 5-Nitro-1-phenylpyridin-2(1H)-one->Reduction Fe, NH4Cl, EtOH/H2O, Reflux Fe, NH4Cl, EtOH/H2O, Reflux Fe, NH4Cl, EtOH/H2O, Reflux->Reduction Cyclization->5-Nitro-1-phenylpyridin-2(1H)-one 5-Amino-1-phenylpyridin-2(1H)-one 5-Amino-1-phenylpyridin-2(1H)-one Reduction->5-Amino-1-phenylpyridin-2(1H)-one cluster_goal Medicinal Chemistry Goal cluster_starting_point Starting Scaffold cluster_strategies Optimization Strategies cluster_alternatives Alternative Scaffolds Improved Drug Candidate Improved Drug Candidate 4-(Pyridin-2-yloxy)aniline 4-(Pyridin-2-yloxy)aniline Bioisosteric Replacement Bioisosteric Replacement 4-(Pyridin-2-yloxy)aniline->Bioisosteric Replacement Scaffold Hopping Scaffold Hopping 4-(Pyridin-2-yloxy)aniline->Scaffold Hopping 4-(Pyridin-3-yloxy)aniline 4-(Pyridin-3-yloxy)aniline Bioisosteric Replacement->4-(Pyridin-3-yloxy)aniline Pyridin-2(1H)-one Pyridin-2(1H)-one Bioisosteric Replacement->Pyridin-2(1H)-one Anilinopyrimidine Anilinopyrimidine Scaffold Hopping->Anilinopyrimidine 4-(Pyridin-3-yloxy)aniline->Improved Drug Candidate Altered Selectivity Pyridin-2(1H)-one->Improved Drug Candidate Improved Metabolic Stability Anilinopyrimidine->Improved Drug Candidate Enhanced Potency

Sources

In-Depth Assessment of Metabolic Stability: 4-(pyridin-2-yloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the metabolic stability of 4-(pyridin-2-yloxy)aniline derivatives Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

The 4-(pyridin-2-yloxy)aniline scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore backbone for numerous Type II kinase inhibitors, including Sorafenib , Regorafenib , and various investigational VEGFR/PDGFR inhibitors. While this ether-linked biaryl system provides optimal geometry for occupying the hydrophobic pocket of kinases, it presents distinct metabolic challenges.

The Core Challenge: The pyridine ring—specifically when substituted with N-methylcarboxamides—is a "metabolic magnet" for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 . This often leads to rapid oxidative clearance, formation of active N-oxide metabolites, and significant inter-patient variability.

Guide Objective: This guide moves beyond standard assay protocols. It provides a comparative framework for assessing the stability of this specific scaffold against bioisosteric alternatives and details a self-validating experimental workflow to quantify intrinsic clearance (


) and identify metabolic "soft spots."
Metabolic Soft Spot Analysis: The "Why" Behind Instability

To assess stability effectively, one must first understand where the molecule fails. In 4-(pyridin-2-yloxy)aniline derivatives, metabolism is rarely random; it follows a predictable hierarchy of reactivity.

Primary Metabolic Pathways
  • Pyridine N-Oxidation: The nitrogen of the pyridine ring is electron-rich, making it a prime target for direct oxidation (N-oxide formation).

  • N-Methyl Hydroxylation/Demethylation: If the pyridine carries an N-methylcarboxamide (as in Sorafenib), the methyl group undergoes rapid hydroxylation (

    
     -CH
    
    
    
    OH) followed by deformylation to the primary amide.
  • Glucuronidation: The aniline moiety, if not fully capped by a urea or amide, or following hydrolysis, serves as a nucleophile for UGT-mediated glucuronidation (Phase II metabolism).

Visualizing the Metabolic Fate

The following diagram maps the metabolic pressure points specific to this scaffold.

MetabolicPathways cluster_legend Metabolic Liability Level Parent 4-(pyridin-2-yloxy)aniline Core Scaffold NOxide Pyridine N-Oxide (Active Metabolite) Parent->NOxide CYP3A4 (Oxidation) Desmethyl N-Desmethyl Derivative Parent->Desmethyl CYP3A4 (Oxidative Dealkylation) Glucuronide O-Glucuronide (Phase II Clearance) Parent->Glucuronide UGT1A9 (Conjugation) High High Liability Med Medium Liability

Figure 1: Primary metabolic pathways for 4-(pyridin-2-yloxy)aniline derivatives. Red paths indicate high-frequency clearance mechanisms.

Comparative Performance: Scaffold vs. Alternatives

When designing around this scaffold, researchers often consider bioisosteric replacements to improve metabolic stability (


). The table below compares the 4-(pyridin-2-yloxy)aniline core against common structural alternatives based on aggregate SAR data from kinase inhibitor literature.

Table 1: Comparative Metabolic Stability of Biaryl Ether Scaffolds

Scaffold ArchitectureMetabolic Stability (

)
CYP Isoform LiabilityKey Structural Weakness
4-(pyridin-2-yloxy)aniline (Reference)Moderate (15–45 min) High (CYP3A4)Pyridine Nitrogen & N-Methyl groups are oxidation prone.
4-phenoxy-aniline (Phenyl analog)Low (< 15 min) High (CYP2C9/3A4)Electron-rich phenyl ring is rapidly hydroxylated at para/meta positions.
4-(pyrimidin-4-yloxy)aniline High (> 60 min) LowPyrimidine ring is electron-deficient, resisting oxidative metabolism.
4-(pyridin-2-ylamino)aniline (Amine Linker)High (> 60 min) ModerateAmine linker reduces electron density on the aniline, slowing oxidation.

Key Insight: While the pyrimidine analog offers superior stability, it often sacrifices kinase binding affinity (H-bond acceptor geometry). The 4-(pyridin-2-yloxy)aniline remains the "Goldilocks" choice—balancing potency with manageable stability, provided the "soft spots" (like N-methyl groups) are blocked (e.g., by fluorination as in Regorafenib).

Experimental Protocol: The Self-Validating Assessment System

To rigorously assess the stability of these derivatives, a standard "single-point" assay is insufficient due to the non-linear kinetics often observed with this scaffold. The following protocol utilizes a time-course microsomal stability assay with a mandatory zero-cofactor control .

Phase A: Preparation & System Setup
  • Biological Matrix: Pooled Liver Microsomes (Human/Mouse/Rat).

    • Concentration: 0.5 mg/mL protein.

  • Test Compound: 1 µM final concentration (Keep < 1 µM to ensure first-order kinetics and avoid enzyme saturation).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

Phase B: The Incubation Workflow (Step-by-Step)
  • Pre-Incubation (Thermodynamic Equilibrium):

    • Mix Microsomes + Phosphate Buffer (pH 7.4) + Test Compound.

    • Incubate at 37°C for 5 minutes. Why? To allow the compound to bind non-specifically to microsomal proteins before metabolism starts.

  • Reaction Initiation (

    
    ): 
    
    • Add NADPH regenerating system to initiate the reaction.

    • CRITICAL CONTROL: Prepare a parallel vessel adding Buffer instead of NADPH . This validates that loss of compound is due to CYP metabolism, not chemical instability (hydrolysis of the ether linkage).

  • Sampling (Time Course):

    • Extract aliquots at

      
       minutes.
      
  • Quenching (The "Stop" Signal):

    • Transfer aliquot immediately into ice-cold Acetonitrile containing Internal Standard (IS) (Ratio 1:3 sample:solvent).

    • Note: For pyridine derivatives, avoid acidic quenching agents initially, as they may induce artifactual hydrolysis.

  • Analysis:

    • Centrifuge (4000g, 20 min)

      
       Analyze supernatant via LC-MS/MS (MRM mode).
      
Phase C: Calculation & Visualization

The intrinsic clearance (


) is the definitive metric for comparison.


Where


 is the slope of the natural log of % remaining vs. time.

Workflow Diagram:

StabilityWorkflow Start Compound Preparation (1 µM in Buffer) PreInc Pre-Incubation (37°C, 5 min) + Microsomes Start->PreInc Split Split Conditions PreInc->Split Exp Experimental: + NADPH Split->Exp Metabolism Ctrl Control: - NADPH (Buffer only) Split->Ctrl Stability Check Sample Sampling Points (0, 5, 15, 30, 45, 60 min) Exp->Sample Ctrl->Sample Quench Quench & Precipitate (ACN + Internal Std) Sample->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CL_int & T_1/2 Analysis->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance, including the critical NADPH-negative control.

Data Interpretation & Troubleshooting

When analyzing data for 4-(pyridin-2-yloxy)aniline derivatives, look for these specific signatures:

  • Scenario A: Rapid Loss in Both NADPH(+) and NADPH(-) samples.

    • Diagnosis: Chemical instability. The ether linkage might be hydrolyzing, or the compound is sticking to the plasticware (non-specific binding).

    • Solution: Use glass vials or add 0.1% BSA to the buffer (and account for binding in calculations).

  • Scenario B: Rapid Loss in NADPH(+) only.

    • Diagnosis: High metabolic clearance.

    • Next Step: Perform Metabolite Identification (MetID) . If the +16 Da peak (N-oxide) is dominant, consider blocking the pyridine nitrogen or adding steric bulk (e.g., ortho-substitution) to hinder CYP access.

  • Scenario C: Non-linear log-linear plot.

    • Diagnosis: Enzyme inactivation (mechanism-based inhibition) or product inhibition.

    • Solution: Repeat assay at a lower concentration (0.1 µM).

References
  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.

  • Gong, L., et al. (2017). "Sorafenib Pharmacokinetics and Metabolism." ClinPGx.

  • Creative Bioarray. (2023). "Microsomal Stability Assay Protocol and Parameters." Creative Bioarray Services.

  • Cresset Group. (2022).[1] "Addressing metabolic liabilities by bioisosteric replacements." Cresset Case Studies.

  • Ghassabian, S., et al. (2012). "In vitro–in vivo extrapolation of clearance: The role of metabolic stability assays." Journal of Pharmacological and Toxicological Methods.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-(Pyridin-2-yloxy)aniline Dihydrochloride

[1][2]

Executive Summary & Immediate Action

4-(Pyridin-2-yloxy)aniline dihydrochloride is a specialized intermediate often used in kinase inhibitor synthesis.[1] Its disposal requires strict adherence to protocols governing corrosive (acidic) and toxic (nitrogen-heterocycle) waste.[1]

Core Directive: Do NOT dispose of this compound down the drain. It poses significant aquatic toxicity risks and can damage plumbing infrastructure due to its acidic nature (dihydrochloride salt).[1] All waste must be segregated for high-temperature incineration.[1]

Chemical Hazard Profile (The "Why")

To implement a self-validating safety system, one must understand the causality of the hazard.[1] This compound combines the toxicity of aniline derivatives with the corrosivity of hydrochloride salts.[1]

PropertyDataOperational Implication
Compound Name 4-(Pyridin-2-yloxy)aniline DihydrochlorideScope: Covers both solid and solution states.[1][2]
Parent CAS (Free Base) 76471-08-4 Use this CAS for toxicity reference if salt-specific SDS is unavailable.[1]
Molecular Formula

Contains two equivalents of HCl, making it highly acidic in moisture.
Hazard Class Corrosive (Skin/Eye), Toxic Requires double-gloving and eye protection.[1]
RCRA Status Characteristic Waste (D002) Classified as Corrosive if aqueous pH

2.0; Toxic if leachable.[1]
Incompatibilities Strong Oxidizers, Strong BasesRisk: Exothermic reaction with bases; toxic gas with oxidizers.

Expert Insight: The "dihydrochloride" designation is not trivial.[1] Upon contact with mucosal membranes or lung tissue (dust inhalation), the salt hydrolyzes to release hydrochloric acid, causing immediate chemical burns distinct from the systemic toxicity of the aniline moiety.[1]

Waste Classification & Decision Logic

Effective disposal relies on correct initial classification.[1] Use the following logic flow to determine the correct waste stream for your specific experimental output.

WasteDecisionTreeStartWaste Generation:4-(Pyridin-2-yloxy)aniline 2HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Filter Cake)StateCheck->SolidPowderLiquidLiquid Waste(Reaction Mix/HPLC)StateCheck->LiquidSolutionSolidActionAction: Double BagLabel: 'Toxic Solid'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(MeOH, Water, DMSO)SolventCheck->NonHalogenatedNo HalogensHaloActionStream: Halogenated OrganicLabel: 'Toxic/Corrosive'Halogenated->HaloActionNonHaloActionStream: Non-Halogenated OrganicLabel: 'Toxic/Corrosive'NonHalogenated->NonHaloAction

Figure 1: Decision logic for segregating 4-(Pyridin-2-yloxy)aniline dihydrochloride waste streams. Note that even aqueous waste is often best managed as organic waste due to the high toxicity of the solute.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired shelf stock, spill cleanup residues, contaminated weighing boats/gloves.

  • Containment: Place the material inside a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging). This prevents the fine acidic dust from contaminating the outer surface.[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4-(Pyridin-2-yloxy)aniline dihydrochloride, Solid."

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive.[1]

  • Storage: Store in a satellite accumulation area (SAA) in a closed container (e.g., a wide-mouth HDPE drum) designated for "Toxic Solids."

  • Disposal: Hand off to EHS for incineration .[1]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from synthesis, HPLC effluent, or dissolved stock solutions.

  • Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethanol, Water).[1]

    • Note: Although the compound contains chloride ions, if the solvent is non-halogenated (like water or methanol), it typically goes into the "Non-Halogenated" stream unless your facility requires "Halogenated" for any chloride content.[1] Default to "Halogenated" if unsure to prevent incinerator corrosion issues. [1]

  • pH Check (Crucial):

    • Use a pH strip to check the waste solution.[1]

    • If pH < 2 (likely, due to 2HCl), do not mix with basic waste (e.g., cyanide waste or amine waste) to avoid heat generation or toxic fumes.

  • Container: Use an HDPE carboy (glass is acceptable but breakage-prone; metal is forbidden due to acid corrosion).[1]

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 95%") AND the solute ("4-(Pyridin-2-yloxy)aniline 2HCl <5%").

    • Hazard Checkboxes: [x] Flammable (if organic solvent), [x] Toxic, [x] Corrosive.[1]

Protocol C: Empty Containers[2][4]
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Methanol or Water).[1]

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Waste (Protocol B). Do not pour rinsate down the sink.[1]

  • Defacing: Deface the label and mark "Empty" before discarding the glass/plastic bottle in the general lab glass trash (unless P-listed, which this is not, but best practice suggests treating as hazardous debris if unsure).

Emergency Contingency: Spill Management

Scenario: You drop a 5g bottle of the powder on the floor.[1]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer), lab coat, and N95/P100 respirator (dust is acidic and toxic).

  • Neutralization (The "Self-Validating" Step):

    • Do not just sweep.[1] The dust is acidic.[1]

    • Gently cover the spill with Sodium Bicarbonate (Baking Soda) or a commercial acid neutralizer.[1]

    • Observation: Look for bubbling.[1] Wait until bubbling ceases (indicates HCl neutralization).[1]

  • Absorption: Cover the neutralized wet residue with an inert absorbent (vermiculite or spill pads).[1]

  • Collection: Scoop into a plastic bag. Follow Protocol A for disposal.

  • Decontamination: Wipe the surface with a mild detergent and water.[1] Test surface pH with a strip to ensure neutrality.[1]

References

  • Sigma-Aldrich. (2023).[1][3] Safety Data Sheet: 4-(Pyridin-2-yloxy)aniline (Free Base CAS 76471-08-4).(Note: Used as toxicity proxy for the salt form).[1]

  • PubChem. (2023).[1] Compound Summary: 4-(Pyridin-2-yl)aniline.[1][4] National Library of Medicine.[1] [1]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification (40 CFR Part 261).[1]

  • Thermo Fisher Scientific. (2021).[1][5] Pyridine Hydrochloride Safety Data Sheet.[1][6] (Provides data on the acidic salt moiety).

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyridin-2-yloxy)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug development, our work necessitates the handling of novel chemical entities. 4-(Pyridin-2-yloxy)aniline dihydrochloride is one such compound, and while its specific toxicological profile may be under investigation, its structure—incorporating both a pyridine ring and an aniline moiety—demands our utmost respect and caution. The dihydrochloride salt form suggests it is a solid, likely crystalline, which presents a potential inhalation hazard.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols where the rationale behind each step is explained, ensuring both safety and scientific integrity.

Foundational Safety: Hazard Assessment & Engineering Controls

Before any personal protective equipment (PPE) is selected, we must understand the potential hazards and establish primary engineering controls. The chemical structure of 4-(Pyridin-2-yloxy)aniline dihydrochloride points to several potential hazard classes based on analogous compounds like pyridine and aniline derivatives.

  • Toxicity: Aniline and its derivatives are known for their toxicity if swallowed, inhaled, or absorbed through the skin, with potential effects on organs through prolonged or repeated exposure.[1] Some are also suspected carcinogens.[2]

  • Irritation: Pyridine and its salts can cause severe skin and eye irritation.[3][4]

  • Inhalation Hazard: As a solid, the compound can form dust, which is harmful if inhaled.[4][5]

  • Sensitization: There is a potential for allergic skin reactions.[1]

Given these risks, PPE is the final barrier between you and the chemical. The primary line of defense is always engineering controls. All handling of 4-(Pyridin-2-yloxy)aniline dihydrochloride powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][7]

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is non-negotiable. Each component serves a specific purpose, and their combined use creates a robust protective system.

Eye and Face Protection: The First Barrier

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Mandatory: ANSI Z87.1-rated chemical splash goggles must be worn at all times when the compound is handled.[8]

  • Enhanced Protection: When there is a risk of splashes or significant aerosol generation (e.g., during transfer of larger quantities or vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[9][10] Standard safety glasses do not provide an adequate seal and are not sufficient.

Skin and Body Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure for aniline-type compounds.

  • Hand Protection: The choice of glove material is critical. While nitrile gloves are common in labs, more resistant materials are recommended for pyridine-like chemicals.[6]

    • Recommended: Use butyl rubber or other gloves specifically rated for resistance to both pyridine and aniline-type compounds. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[11]

    • Best Practice: Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Body Protection: A clean, fully buttoned laboratory coat is the minimum requirement.[11][12] For procedures with a higher risk of contamination, consider a chemically resistant apron. All protective clothing should be laundered professionally and not taken home.[13]

Respiratory Protection: Guarding Against Inhalation

The fine, dust-like nature of a solid dihydrochloride salt makes respiratory protection a critical consideration.

  • Standard Operations: When working exclusively within a certified fume hood, respiratory protection may not be required if safe air quality is maintained.[6]

  • Outside a Fume Hood: If weighing or handling the powder outside of a primary engineering control (not recommended), a respirator is mandatory. You must be medically cleared and fit-tested to wear one.[11]

    • Recommended: A half-mask or full-face respirator equipped with P100 (HEPA) filters for particulates is essential. If there is any potential for vapor release, combination cartridges for organic vapors and particulates should be used.[13]

PPE Requirements Summary
TaskMinimum Required PPE
Weighing Solid Compound Chemical Fume Hood or Ventilated Enclosure, Lab Coat, Double-Gloved (Butyl Rubber), Chemical Splash Goggles.
Preparing Solutions Chemical Fume Hood, Lab Coat, Double-Gloved (Butyl Rubber), Chemical Splash Goggles, Face Shield.
Handling Solutions Lab Coat, Double-Gloved (Butyl Rubber), Chemical Splash Goggles.
Small Spill Cleanup (<10g) Half-Mask Respirator with P100 filters, Lab Coat, Double-Gloved (Butyl Rubber), Chemical Splash Goggles.[11]
Large Spill Cleanup (>10g) Evacuate and contact EH&S. Requires specialized training and equipment.[11]

Operational Plan: Safe Handling and PPE Doffing Workflow

The sequence of operations, from preparation to cleanup, is designed to minimize exposure risk at every step.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the hood before starting.[12]

  • Weighing: Perform all weighing operations on a balance inside the fume hood or a ventilated balance enclosure. Use a micro-spatula to minimize dust generation.

  • Dissolution: Add the solid 4-(Pyridin-2-yloxy)aniline dihydrochloride to the solvent slowly and carefully. Do not pour the solvent directly onto the powder pile, which can create dust.

  • Post-Handling Decontamination: After the procedure is complete, decontaminate all surfaces within the fume hood. Wipe down reusable equipment with an appropriate solvent and clean the work surface.

  • PPE Removal (Doffing): The process of removing PPE is as critical as putting it on. An incorrect doffing procedure can lead to self-contamination. The general principle is to remove the most contaminated items first.

    • Step 1: Remove outer gloves.

    • Step 2: Remove face shield (if used).

    • Step 3: Remove lab coat, rolling it so the contaminated exterior is contained inward.

    • Step 4: Remove goggles.

    • Step 5: Remove inner gloves.

    • Step 6: Wash hands thoroughly with soap and water.[14][15]

Safe Handling & PPE Doffing Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase prep_area 1. Designate & Prepare Work Area in Fume Hood don_ppe 2. Don Full PPE (Double Gloves, Goggles, Coat) prep_area->don_ppe Verify Hood Airflow weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Surfaces & Dispose of Waste dissolve->decon doff 6. Doff PPE (Contaminated Items First) decon->doff wash 7. Wash Hands Thoroughly doff->wash Exit Controlled Area

Caption: Workflow for safe handling and PPE removal.

Disposal and Emergency Plans

Waste Disposal

All materials contaminated with 4-(Pyridin-2-yloxy)aniline dihydrochloride are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[16]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[12][16]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be managed for recycling or disposal according to institutional policy.[16]

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][17]

  • Spill: For small spills, trained personnel wearing appropriate PPE may clean it up by covering it with an inert absorbent material, collecting it in a sealed container, and decontaminating the area. For large spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[8][11]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Washington State University. Pyridine Standard Operating Procedure.
  • Sigma-Aldrich. (2025, December 24). 4-Phenoxyaniline SAFETY DATA SHEET.
  • PozeSCAF. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4-chloro-3-(pyridin-2-yl)aniline.
  • Fisher Scientific. (2025, December 20). 4-Pyrimidin-2-ylaniline SAFETY DATA SHEET.
  • PozeSCAF. Chemistry Lab Safety Rules.
  • TCI Chemicals. 2-(1H-1,2,4-Triazol-3-yl)pyridine SAFETY DATA SHEET.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Sigma-Aldrich. (2026, January 13). 4-(Methylthio)aniline SAFETY DATA SHEET.
  • Jubilant Ingrevia. (2024, March 29). Pyridine Hydrochloride Safety Data Sheet.
  • PubChem. 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride.
  • Fisher Scientific. (2010, October 29). Pyridine, hydrochloride SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, October 29). Pyridine hydrochloride SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs.
  • HM Royal. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals.
  • ChemSupply Australia. Safety Data Sheet PYRIDINE.
  • CPAChem. (2020, January 15). Aniline hydrochloride Safety data sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.